DB1976
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16N8Se |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C20H16N8Se/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28) |
InChI Key |
NXECULIQZLOKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DB1976: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1 (also known as Spi-1).[1][2] As a member of the E26 transformation-specific (ETS) family of transcription factors, PU.1 is a critical regulator of gene expression in hematopoietic cell development and differentiation, particularly in the myeloid and B-lymphoid lineages.[3] Dysregulation of PU.1 activity is implicated in various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[4][5] this compound represents a promising pharmacological tool for studying PU.1 function and a potential therapeutic agent for diseases driven by aberrant PU.1 activity. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Mechanism of Action: Allosteric Inhibition of PU.1-DNA Binding
This compound is a heterocyclic dication and a selenophene analog of DB270.[1][2] Its primary mechanism of action is the inhibition of the interaction between the PU.1 transcription factor and its cognate DNA binding sites.[1][4] Unlike a competitive inhibitor that would directly bind to the protein, this compound targets the DNA itself.
Specifically, this compound exhibits a strong affinity and selectivity for the AT-rich sequences that flank the core 5'-GGAA-3' consensus motif recognized by the ETS domain of PU.1.[2] By binding to the minor groove of these flanking regions, this compound induces a conformational change in the DNA, which in turn allosterically inhibits the binding of PU.1.[4] This mode of action effectively prevents PU.1 from associating with the promoter and enhancer regions of its target genes, thereby inhibiting PU.1-dependent gene transactivation.[2][6] A key feature of this compound is that it does not exhibit significant binding to the PU.1 protein itself, which contributes to its specific inhibitory effect on the PU.1/DNA complex.[6]
The inhibition of PU.1-mediated transcription by this compound leads to several downstream cellular effects, most notably the induction of apoptosis and a reduction in cell viability and clonogenic capacity in cancer cells that are dependent on PU.1 signaling, such as AML cells.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from in vitro and cellular assays.
| Parameter | Value | Assay | Notes |
| IC50 (PU.1 Binding Inhibition) | 10 nM | Surface Plasmon Resonance (SPR) | In vitro inhibition of PU.1 binding to its DNA target.[2] |
| Kd (this compound-λB DNA Affinity) | 12 nM | Not Specified | High affinity for the λB DNA motif, a known PU.1 binding site.[2] |
| IC50 (PU.1-dependent Transactivation) | 2.4 µM | Reporter Gene Assay | Inhibition of PU.1-mediated gene expression in HEK293 cells.[2] |
Table 1: In Vitro Activity of this compound.
| Cell Line/Cell Type | Parameter | Value | Assay |
| PU.1 URE-/- AML cells | IC50 (Growth Inhibition) | 105 µM | Cell Viability Assay |
| Normal Hematopoietic Cells | IC50 (Growth Inhibition) | 334 µM | Cell Viability Assay |
| Murine PU.1 URE-/- AML cells | Apoptosis Induction | 1.6-fold increase | Flow Cytometry (Annexin V) |
| Human MOLM13 cells | Apoptosis Induction | Similar to murine AML cells | Flow Cytometry (Annexin V) |
| Primary Human AML cells | Viable Cell Decrease | 81% (mean) | Cell Viability Assay |
| Primary Human AML cells | Clonogenic Capacity Decrease | 36% (mean) | Clonogenic Assay |
| Primary Human AML cells | Apoptosis Induction | 1.5-fold increase (average) | Flow Cytometry (Annexin V) |
Table 2: Cellular Activity of this compound in AML and Normal Hematopoietic Cells.[2]
Signaling Pathway
The signaling pathway affected by this compound is the transcriptional regulation network controlled by PU.1. By inhibiting PU.1, this compound disrupts the expression of a multitude of downstream target genes essential for the proliferation and survival of specific hematopoietic lineages.
Caption: Inhibition of PU.1 by this compound at the DNA level, leading to altered gene expression and cellular outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Inhibition
This protocol is adapted from methodologies used for studying protein-DNA-small molecule interactions.[7][8][9][10]
Objective: To determine the in vitro inhibition of PU.1 binding to its DNA recognition site by this compound.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA oligonucleotide containing the PU.1 binding site (e.g., λB motif)
-
Purified recombinant PU.1 ETS domain
-
This compound
-
SPR running buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Immobilize streptavidin to the activated surface. Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline. A reference flow cell should be prepared similarly but without the DNA ligand.
-
Protein Binding: Inject a constant concentration of the purified PU.1 ETS domain over the DNA-immobilized surface until a stable association signal is reached.
-
Inhibition Assay: Co-inject the same concentration of PU.1 with varying concentrations of this compound.
-
Data Analysis: Measure the decrease in the SPR signal (response units, RU) corresponding to the displacement of PU.1 from the DNA by this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for assessing this compound-mediated inhibition of PU.1-DNA binding using SPR.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of AML cell lines.[4]
Objective: To determine the IC50 of this compound for growth inhibition in AML and normal hematopoietic cells.
Materials:
-
AML cell lines (e.g., PU.1 URE-/- AML, MOLM13) and normal hematopoietic cells
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Clonogenic Assay
This protocol is designed for assessing the effect of this compound on the colony-forming ability of AML cells.[11][12][13]
Objective: To determine the effect of this compound on the self-renewal capacity of AML progenitor cells.
Materials:
-
AML cells
-
Complete cell culture medium
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
35 mm culture dishes
Procedure:
-
Cell Treatment: Treat the AML cells with this compound or vehicle (DMSO) for a specified period (e.g., 48 hours).
-
Cell Plating: After treatment, wash the cells and resuspend them in complete medium. Mix the cells with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Incubation: Plate the cell-methylcellulose mixture into 35 mm dishes and incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.
-
Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each dish using an inverted microscope.
-
Data Analysis: Express the number of colonies in the this compound-treated group as a percentage of the vehicle-treated control group.
Apoptosis Assay by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[1][14][15]
Objective: To measure the percentage of apoptotic and necrotic cells in a population of AML cells following treatment with this compound.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound or vehicle (DMSO) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells, wash them with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations based on their fluorescence signals:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells Calculate the percentage of cells in each quadrant.
-
Caption: Step-by-step workflow for the detection of apoptosis induced by this compound.
Conclusion
This compound is a well-characterized inhibitor of the transcription factor PU.1. Its mechanism of action, involving allosteric inhibition of PU.1-DNA binding through interaction with the minor groove of DNA, is supported by robust in vitro and cellular data. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential as a therapeutic agent in diseases characterized by aberrant PU.1 activity. The quantitative data and visual representations of its mechanism and experimental workflows are intended to facilitate a deeper understanding and application of this important research compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. portlandpress.com [portlandpress.com]
- 10. affiniteinstruments.com [affiniteinstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. stemcellthailand.org [stemcellthailand.org]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Role of DB1976: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2][3] As a selenophene analog of DB270, this heterocyclic dication demonstrates strong affinity and selectivity for AT-rich DNA sequences, which are characteristic of PU.1 binding sites.[4] By competitively binding to the minor groove of these DNA regions, this compound allosterically prevents PU.1 from engaging with its target DNA, thereby inhibiting PU.1-dependent gene transactivation.[5] This inhibitory action leads to significant downstream cellular effects, most notably the induction of apoptosis in malignant cells, positioning this compound as a compound of interest in oncology, particularly for hematological malignancies like Acute Myeloid Leukemia (AML).[6]
Core Mechanism of Action
This compound functions as a competitive inhibitor of the ETS-family transcription factor PU.1. The primary mechanism involves its high-affinity binding to the minor groove of AT-rich DNA sequences, which are frequently found flanking the core 5'-GGAA-3' consensus motif of PU.1 binding sites.[1][4][5] This binding by this compound induces a conformational change in the DNA, rendering the site incompatible for PU.1 binding.[5] Consequently, this compound effectively displaces DNA-bound PU.1 and prevents its association with target gene promoters, leading to the downregulation of PU.1-regulated genes.[4]
The following diagram illustrates the inhibitory mechanism of this compound on the PU.1 signaling pathway.
Quantitative Efficacy Data
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Binding Affinity and Inhibition
| Parameter | Value | Target | Assay | Reference |
| IC50 | 10 nM | PU.1 Binding | Surface Plasmon Resonance (SPR) | [1][2][3] |
| KD | 12 nM | This compound-λB DNA Complex | Surface Plasmon Resonance (SPR) | [1][2][3] |
Table 2: Cellular Activity and Cytotoxicity
| Parameter | Value | Cell Line / Condition | Assay | Reference |
| IC50 | 2.4 µM | PU.1-dependent reporter in HEK293 cells | Reporter Gene Assay | |
| IC50 | 105 µM | PU.1 URE-/- AML cells | Cell Growth Assay | |
| IC50 | 334 µM | Normal hematopoietic cells | Cell Growth Assay | |
| Apoptosis Induction | 1.6-fold increase | Murine PU.1 URE-/- AML cells | Apoptosis Assay | |
| Apoptosis Induction | 1.5-fold increase (average) | Primary human AML cells | Apoptosis Assay | |
| Viable Cell Decrease | 81% (mean) | Primary human AML cells | Viability Assay | |
| Clonogenic Capacity Decrease | 36% (mean) | Primary human AML cells | Clonogenic Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to determine the binding affinity and kinetics of this compound to its DNA target and its ability to inhibit the PU.1-DNA interaction.
Objective: To quantify the dissociation constant (KD) of this compound binding to a target DNA sequence (e.g., λB motif) and the IC50 for the inhibition of PU.1 binding to the same DNA.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA oligo containing the PU.1 binding site (e.g., λB motif)
-
Recombinant PU.1 protein
-
This compound
-
Running Buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 chip using a standard amine coupling kit (EDC/NHS).
-
Immobilize streptavidin onto the chip surface.
-
Inject the biotinylated DNA oligo over the streptavidin-coated surface to achieve a stable capture level.
-
A reference flow cell should be prepared similarly but without the DNA oligo to allow for background subtraction.
-
-
This compound Binding Analysis (KD Determination):
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject each concentration of this compound over the DNA-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time, followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary.
-
Analyze the resulting sensorgrams by subtracting the reference cell data from the active cell data.
-
Determine the equilibrium binding responses and fit to a 1:1 steady-state affinity model to calculate the KD.
-
-
PU.1 Inhibition Assay (IC50 Determination):
-
First, establish the binding of a constant concentration of PU.1 protein to the immobilized DNA.
-
Prepare a dilution series of this compound.
-
Pre-incubate the constant concentration of PU.1 with each concentration of this compound before injection over the chip.
-
Inject the mixtures and measure the binding response of PU.1.
-
Plot the PU.1 binding response against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the workflow for the SPR-based inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 of this compound in cancer cell lines (e.g., MOLM13).
Materials:
-
AML cell lines (e.g., MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density and viability using a hemocytometer and trypan blue.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells (resulting in a final volume of 200 µL). Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Objective: To measure the induction of apoptosis in AML cells treated with this compound.
Materials:
-
AML cell lines (e.g., MOLM13)
-
Complete cell culture medium
-
This compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with this compound at a predetermined concentration (e.g., at or near the IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
The following diagram provides a logical overview of the apoptosis data analysis.
Conclusion
This compound is a well-characterized inhibitor of the transcription factor PU.1. Its mechanism of action, centered on competitive DNA binding, leads to the suppression of PU.1-mediated gene expression and the subsequent induction of apoptosis in cancer cells. The quantitative data robustly support its potency and cellular efficacy, particularly in AML models. The provided experimental protocols offer a foundational framework for the further investigation and characterization of this compound and similar compounds in drug discovery and development settings.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
The Biological Activity of DB1976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2][3][4][5] As a selenophene analog of DB270, this compound demonstrates significant promise in therapeutic areas where the dysregulation of PU.1 activity is a key pathological driver, particularly in acute myeloid leukemia (AML).[6] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the transcription factor PU.1.[7] PU.1 is a member of the Ets family of transcription factors and plays a crucial role in the development of myeloid and B-lymphoid cell lineages.[8][9] It binds to DNA sequences containing a purine-rich core, 5'-GGAA-3', through its conserved Ets domain.[1][5] this compound exerts its inhibitory effect by binding to the minor groove of AT-rich sequences that flank the PU.1 binding sites on DNA.[3][7] This binding induces a conformational change in the DNA, which allosterically prevents PU.1 from successfully binding to its cognate recognition site, thereby inhibiting its transcriptional activity.[1][6]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Target | Reference |
| IC50 | 10 nM | In vitro PU.1 Binding Assay | PU.1-DNA Interaction | [1][2][3][4][5] |
| Kd | 12 nM | Surface Plasmon Resonance | This compound-λB DNA Complex | [1][2][3][4][5] |
| IC50 | 2.4 µM | Reporter Gene Assay | PU.1-dependent Transactivation | [2][3] |
| IC50 | 105 µM | Cell Viability Assay | PU.1 URE–/– AML Cells | [2][3] |
| IC50 | 334 µM | Cell Viability Assay | Normal Hematopoietic Cells | [2][3] |
Table 1: In Vitro and Cellular Activity of this compound
| Cell Line | Effect of this compound Treatment | Quantitative Change | Reference |
| Murine PU.1 URE–/– AML Cells | Increased Apoptosis | 1.6-fold increase | [2][3] |
| Human MOLM13 Cells | Increased Apoptosis | Similar to murine AML cells | [2][3] |
| Primary Human AML Cells | Decreased Viable Cells | 81% mean decrease | [2][3] |
| Primary Human AML Cells | Decreased Clonogenic Capacity | 36% mean decrease | [2][3] |
| Primary Human AML Cells | Increased Apoptosis | 1.5-fold mean increase | [2][3] |
Table 2: Effects of this compound on AML Cells
Key Signaling Pathway: PU.1 Inhibition-Induced Apoptosis
This compound-mediated inhibition of PU.1 leads to the induction of apoptosis in AML cells. This is achieved through the modulation of key downstream target genes of PU.1 that are involved in cell survival and apoptosis. A simplified representation of this signaling pathway is depicted below.
Caption: this compound inhibits PU.1, leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to its target DNA sequence.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated λB DNA probe (containing the PU.1 binding site)
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize streptavidin on the CM5 sensor chip surface according to the manufacturer's protocol.
-
Capture the biotinylated λB DNA probe on the streptavidin-coated surface.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to measure the binding of this compound to the DNA.
-
After each injection, regenerate the sensor surface to remove bound this compound.
-
Analyze the binding data using appropriate software to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (Kd).
DNase I Footprinting Assay
Objective: To identify the specific binding site of this compound on the DNA and confirm its inhibitory effect on PU.1 binding.
Materials:
-
DNA probe containing the PU.1 binding site, end-labeled with a radioactive or fluorescent tag
-
Recombinant PU.1 protein
-
This compound
-
DNase I
-
Reaction buffer
-
Stop solution
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Incubate the end-labeled DNA probe with or without PU.1 protein in the presence of varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Add a limited amount of DNase I to partially digest the DNA.
-
Stop the reaction by adding a stop solution.
-
Separate the DNA fragments by denaturing PAGE.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where PU.1 binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments). The disappearance of this footprint in the presence of this compound indicates competitive inhibition.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., PU.1 URE–/– AML, MOLM13)
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture AML cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the changes in the expression of PU.1 downstream target genes upon this compound treatment.
Materials:
-
AML cell lines
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., c-myc, bcl-2, TRAIL) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat AML cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the cDNA, specific primers for the target and housekeeping genes, and a qRT-PCR master mix.
-
Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical in vitro binding assay and a cellular activity study for this compound.
Caption: Workflow for in vitro binding analysis of this compound.
Caption: Workflow for cellular activity assessment of this compound.
Conclusion
This compound is a well-characterized inhibitor of the transcription factor PU.1 with potent activity against AML cells. Its mechanism of action, involving the allosteric inhibition of PU.1-DNA binding, has been elucidated through a variety of biochemical and cellular assays. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and utilizing this compound as a potential therapeutic agent. The provided visualizations of the key signaling pathway and experimental workflows serve to further clarify the biological context and practical application of this promising compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PU.1 induces apoptosis in myeloma cells through direct transactivation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of c-myc and bcl-2 gene expression in PU.1-induced apoptosis in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PU.1 enforces quiescence and limits hematopoietic stem cell expansion during inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PU.1 (Spi-1) autoregulates its expression in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
DB1976: A Potent Inducer of Apoptosis Through PU.1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DB1976 is a novel small molecule, a selenophene analog of DB270, that has demonstrated significant potential as a therapeutic agent through its ability to induce apoptosis in cancer cells, particularly in the context of Acute Myeleloid Leukemia (AML).[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in the induction of apoptosis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways affected by this compound, along with experimental protocols for its study.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is often dysregulated in hematologic malignancies like AML.[1] By binding to the minor groove of DNA at AT-rich sequences flanking the PU.1 binding sites, this compound allosterically inhibits the interaction of PU.1 with its target DNA.[2][3] This disruption of PU.1-DNA binding leads to the downregulation of canonical PU.1 transcriptional targets, ultimately triggering apoptosis in PU.1-dependent cancer cells.[2][3]
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting PU.1 and inducing apoptosis has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay/Context | Reference |
| PU.1 Binding Inhibition (IC50) | 10 nM | In vitro biochemical assay | [1][2] |
| PU.1/DNA Complex Inhibition (KD) | 12 nM | In vitro biophysical assay | [1][2] |
| PU.1-dependent Transactivation Inhibition (IC50) | 2.4 µM | Reporter assay in PU.1-negative HEK293 cells | [1] |
| Growth Inhibition of PU.1 URE-/- AML cells (IC50) | 105 µM | Cell viability assay | [1] |
| Growth Inhibition of normal hematopoietic cells (IC50) | 334 µM | Cell viability assay | [1] |
| Cell Line/Model | Treatment | Effect on Apoptosis | Reference |
| Murine PU.1 URE-/- AML cells | This compound | 1.6-fold increase in apoptotic cells | [1] |
| Human MOLM13 cells | This compound | Similar effects to murine AML cells | [1] |
| Primary human AML cells | This compound | 1.5-fold average increase in the apoptotic cell fraction | [1] |
| MOLM13 and Kasumi-1 cells | PU.1 knockdown | Increased apoptotic fraction | [2] |
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism of this compound-induced apoptosis is through the inhibition of the transcription factor PU.1. This initiates a cascade of events that can involve both the intrinsic and extrinsic apoptotic pathways.
The Central Role of PU.1 Inhibition
PU.1 is a master regulator of gene expression in hematopoietic cells. Its inhibition by this compound disrupts the normal transcriptional program, leading to cell cycle arrest and apoptosis. The following diagram illustrates the initial steps of this compound's mechanism of action.
Caption: Mechanism of PU.1 inhibition by this compound.
Involvement of the Extrinsic and Intrinsic Apoptosis Pathways
While the precise signaling cascade downstream of PU.1 inhibition by this compound is still under investigation, evidence suggests the involvement of both extrinsic and intrinsic apoptotic pathways. PU.1 inhibition has been linked to the modulation of the NF-κB pathway and the expression of TRAIL receptors, key components of the extrinsic pathway. Furthermore, changes in the expression of Bcl-2 family proteins, central regulators of the intrinsic pathway, have been observed.
The following diagram provides a putative model of the signaling pathways involved in this compound-induced apoptosis.
Caption: Putative signaling pathways of this compound-induced apoptosis.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments used to characterize its apoptotic effects.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the indicated time.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension at 300 x g for 5 minutes.
-
For adherent cells, gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Workflow Diagram:
Caption: Experimental workflow for Annexin V/PI staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) and fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow entry of the TdT enzyme.
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., BrdUTP followed by an anti-BrdU-FITC antibody).
-
Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Detection:
-
For microscopy, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
For flow cytometry, resuspend the cells in a suitable buffer for analysis.
-
-
Analysis: Analyze the cells under a fluorescence microscope or by flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of AML and potentially other cancers dependent on PU.1 activity. Its ability to potently inhibit PU.1 and induce apoptosis through a multi-faceted mechanism involving both intrinsic and extrinsic pathways highlights its potential for further development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this novel compound. Further investigation into the detailed molecular events downstream of PU.1 inhibition will be crucial for optimizing the clinical application of this compound and other PU.1 inhibitors.
References
The Allosteric Inhibition of the PU.1/DNA Complex by DB1976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the heterocyclic dication DB1976 and the PU.1/DNA complex. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, binding characteristics, and relevant experimental protocols.
Introduction
The transcription factor PU.1 is a critical regulator of gene expression in hematopoietic cells, playing a pivotal role in myeloid and B-lymphoid differentiation.[1] Dysregulation of PU.1 has been implicated in various diseases, including acute myeloid leukemia (AML).[2] Consequently, PU.1 has emerged as a promising therapeutic target. This compound, a selenophene-containing diamidine, has been identified as a potent and cell-permeable inhibitor of PU.1.[1][3] This document elucidates the biophysical and cellular interactions of this compound with the PU.1/DNA complex.
Mechanism of Action
This compound functions as an allosteric inhibitor of the PU.1/DNA complex. Unlike competitive inhibitors that directly engage the protein's active site, this compound binds to the minor groove of DNA at AT-rich sequences that flank the core PU.1 binding motif (5'-GGAA-3').[1][3] This binding induces a conformational change in the DNA, which in turn prevents the recognition and binding of PU.1 to its cognate DNA sequence.[1] This allosteric mechanism of inhibition is a key feature of this compound's activity.
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding and inhibitory activities of this compound.
Table 1: In Vitro Binding Affinity and Inhibition
| Parameter | Value | Method | Target | Reference |
| IC50 | 10 nM | Surface Plasmon Resonance (SPR) | PU.1 binding to λB DNA | [3][4] |
| KD | 12 nM | Not Specified | This compound affinity for λB DNA | [3][4] |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells | [3] |
| IC50 (Cell Growth) | 105 µM | PU.1 URE–/– AML cells | [3] |
| IC50 (Cell Growth) | 334 µM | Normal hematopoietic cells | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound, it is used to quantify the inhibition of PU.1 binding to its target DNA sequence.
Experimental Workflow:
Detailed Protocol:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is used.
-
DNA Immobilization: Biotinylated DNA oligomers containing the high-affinity PU.1 binding site (λB motif: 5′-AATAAAAGGAAGTG-3′) are injected over the sensor surface to achieve a stable immobilization level.
-
PU.1 Binding: The purified ETS domain of the PU.1 protein is injected at a constant concentration over the DNA-functionalized surface until a stable baseline response is achieved, indicating the formation of the PU.1/DNA complex.
-
This compound Titration: A series of this compound concentrations are prepared in the running buffer. Each concentration is then injected over the sensor surface with the pre-formed PU.1/DNA complex.
-
Data Acquisition: The change in the SPR signal (measured in Response Units, RU) is monitored in real-time. A decrease in signal indicates the displacement of PU.1 from the DNA.
-
Data Analysis: The percentage of PU.1 inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is used to study the competitive displacement of a fluorescently labeled DNA probe from PU.1 by this compound.
Logical Relationship:
Detailed Protocol:
-
Reagent Preparation:
-
A fluorescently labeled DNA oligonucleotide containing the PU.1 binding site is used as the probe.
-
Purified PU.1 protein.
-
A stock solution of this compound is prepared and serially diluted.
-
-
Assay Setup: The assay is typically performed in a 96- or 384-well black plate.
-
Binding Reaction: The fluorescent DNA probe and PU.1 protein are incubated together to allow for complex formation, resulting in a high fluorescence polarization signal.
-
Inhibitor Addition: Increasing concentrations of this compound are added to the wells containing the pre-formed PU.1/DNA complex.
-
Incubation: The plate is incubated to allow the system to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization indicates the displacement of the fluorescent probe by this compound. The data is plotted as polarization versus this compound concentration to determine the IC50.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is employed to determine the cytotoxic effects of this compound on both cancerous and normal cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: AML cells (e.g., PU.1 URE–/–) and normal hematopoietic cells are seeded into a 96-well plate at a predetermined density.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. Control wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours.[5] During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of this compound concentration.
Conclusion
This compound is a potent allosteric inhibitor of the PU.1/DNA complex, demonstrating significant activity both in vitro and in cellular models of acute myeloid leukemia. Its mechanism of action, which involves binding to the minor groove of DNA and inducing a conformational change that prevents PU.1 binding, represents a novel approach to targeting transcription factor activity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel therapeutics targeting PU.1.
References
Investigating the Cell-Permeable Nature of DB1976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976, a selenophene-containing diamidine, has emerged as a potent and cell-permeable inhibitor of the transcription factor PU.1.[1] Its ability to traverse the cell membrane and localize within the nucleus is fundamental to its mechanism of action, which involves the disruption of PU.1-DNA interactions, leading to the induction of apoptosis in specific cancer cell lines. This technical guide provides an in-depth overview of the experimental evidence supporting the cell-permeable nature of this compound, detailing the methodologies used to assess its cellular uptake and localization. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute experiments to further investigate the properties and therapeutic potential of this promising compound.
Core Properties of this compound
This compound is a heterocyclic dication that demonstrates a strong affinity for AT-rich sequences of DNA.[1] This characteristic is central to its ability to interfere with the binding of transcription factors, such as PU.1, to their cognate DNA sites. The compound's biological activity is intrinsically linked to its capacity to enter cells and accumulate in the nucleus, where it can exert its inhibitory effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound, as reported in seminal studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PU.1 binding) | 10 nM | In vitro PU.1 binding assay | [1] |
| KD (this compound-λB DNA affinity) | 12 nM | In vitro DNA binding assay | [1] |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells with a reporter gene | [1] |
| Cell Line | Effect | Concentration | Observation | Reference |
| Murine PU.1 URE-/- AML cells | Increased Apoptosis | Not specified | 1.6-fold increase in apoptotic cells | [1] |
| Human MOLM13 cells | Increased Apoptosis | Not specified | Similar effects to murine AML cells | [1] |
| Primary human AML cells | Decreased Viability | Not specified | 81% mean decrease in viable cells | [1] |
| Primary human AML cells | Decreased Clonogenicity | Not specified | 36% mean decrease in clonogenic capacity | [1] |
| Primary human AML cells | Increased Apoptosis | Not specified | 1.5-fold average increase in apoptotic fraction | [1] |
| PU.1 URE-/- AML cells | Growth Inhibition (IC50) | 105 µM | Profound decrease in cell growth | [1] |
| Normal hematopoietic cells | Growth Inhibition (IC50) | 334 µM | Little effect at similar concentrations to AML cells | [1] |
Experimental Protocols
I. Assessment of Cellular Uptake and Localization by Fluorescence Microscopy
Fluorescence microscopy is a direct method to visualize the intracellular distribution of fluorescent compounds like this compound. As a diamidine, this compound exhibits intrinsic fluorescence, typically emitting in the blue region of the spectrum when excited by UV light.
Objective: To qualitatively assess the cellular uptake and subcellular localization of this compound in a relevant cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM13, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (DAPI/Blue channel)
Protocol:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS to remove any extracellular compound.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining with intracellular antibodies is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Counterstaining: Wash the cells twice with PBS and then incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Use the DAPI/Blue channel to detect both the DAPI signal and the intrinsic fluorescence of this compound. The co-localization of the this compound signal with the DAPI stain will indicate nuclear localization.
II. Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of fluorescence intensity in a large population of single cells, providing a quantitative measure of compound uptake.
Objective: To quantify the cellular uptake of this compound in a cell suspension.
Materials:
-
This compound
-
Cell line of interest (grown in suspension or detached adherent cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability dye to exclude dead cells
-
Flow cytometer with UV or violet laser for excitation
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Compound Treatment: Add this compound to the cell suspension at various concentrations (e.g., 0.5, 1, 5, 10 µM). Include an untreated control.
-
Incubation: Incubate the cells for a defined time period (e.g., 1 hour) at 37°C.
-
Washing: After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS to stop uptake and remove extracellular compound.
-
Staining: Resuspend the cell pellet in flow cytometry staining buffer. Add a viability dye such as Propidium Iodide (PI) just before analysis to distinguish live from dead cells.
-
Data Acquisition: Analyze the cells on a flow cytometer. Use a UV or violet laser for excitation and detect the emission in the blue channel (e.g., 450/50 nm bandpass filter). Record the fluorescence intensity for at least 10,000 live single-cell events per sample.
-
Data Analysis: Gate on the live, single-cell population. The geometric mean fluorescence intensity (MFI) of the this compound-treated cells in the blue channel will be proportional to the amount of intracellular compound. Compare the MFI of treated samples to the untreated control to quantify the increase in fluorescence due to this compound uptake.
Visualizations
Caption: Experimental workflow for assessing this compound cell permeability.
Caption: Proposed signaling pathway for this compound's cellular activity.
Conclusion
The available evidence strongly supports the cell-permeable nature of this compound and its subsequent localization to the nucleus. The experimental protocols detailed in this guide provide a framework for the robust investigation of these properties. By employing fluorescence microscopy and flow cytometry, researchers can qualitatively and quantitatively assess the cellular uptake of this compound, providing crucial data for the continued development of this compound as a potential therapeutic agent. Further studies are warranted to elucidate the precise mechanism of cellular entry (e.g., passive diffusion vs. active transport) and to establish a more comprehensive pharmacokinetic and pharmacodynamic profile.
References
The Effect of DB1976 on Gene Transactivation: A Technical Guide
Introduction: DB1976 is a potent, cell-permeable small molecule that has emerged as a highly specific and efficacious inhibitor of the transcription factor PU.1.[1][2][3][4] As a member of the E26 transformation-specific (ETS) family of transcription factors, PU.1 is a master regulator of myeloid and B-lymphoid development, and its dysregulation is implicated in hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on gene transactivation and cell fate, and detailed protocols for key experimental assessments. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting transcription factor-driven diseases.
Mechanism of Action: Allosteric Inhibition of PU.1-DNA Binding
This compound is a heterocyclic dication and a selenophene isostere of the compound DB270.[1][7][8] Its primary mechanism involves the inhibition of PU.1-mediated gene transactivation by preventing the transcription factor from binding to its cognate DNA sequences.
Unlike conventional inhibitors that might target the protein itself, this compound acts on the DNA. All ETS proteins, including PU.1, recognize a conserved 5′-GGAA-3′ core DNA sequence.[1] High-affinity binding sites for PU.1 are frequently flanked by AT-rich sequences.[2][8] this compound exhibits a strong binding affinity and selectivity for these AT-rich sequences in the minor groove of the DNA.[2][7]
By occupying the DNA minor groove at sites flanking the PU.1 consensus sequence, this compound induces a conformational change in the DNA, which allosterically prevents the PU.1 protein from effectively binding to its major groove recognition site.[1][5] This mechanism is distinct from its analog DB270, which binds directly to the PU.1 protein, leading to sequestration and poor inhibitory efficacy in vivo.[8] The inability of this compound to bind the PU.1 protein directly under physiological conditions is crucial for its function as a potent and complete antagonist of PU.1-dependent transactivation in living cells.[8]
Quantitative Efficacy of this compound
The inhibitory potential of this compound has been quantified through various in vitro and cell-based assays. The data highlights its high potency against the PU.1/DNA complex and its selective effects on cancer cells over normal cells.
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| IC₅₀ (PU.1 Binding) | Concentration for 50% inhibition of PU.1 protein binding to its DNA target in vitro. | 10 nM | [1][2][3][4] |
| Kᴅ (this compound-λB affinity) | Dissociation constant for this compound binding to the λB high-affinity PU.1 DNA site. | 12 nM | [1][2][3][4] |
| IC₅₀ (Transactivation) | Concentration for 50% inhibition of PU.1-dependent reporter gene transactivation in HEK293 cells. | 2.4 µM |[2] |
Table 2: Cellular Effects of this compound on AML and Normal Hematopoietic Cells
| Parameter | Cell Type | Effect | Value | Reference |
|---|---|---|---|---|
| IC₅₀ (Cell Growth) | PU.1 URE–/– AML Cells | 50% growth inhibition. | 105 µM | [2][3] |
| IC₅₀ (Cell Growth) | Normal Hematopoietic Cells | 50% growth inhibition. | 334 µM | [2][3] |
| Apoptosis Induction | Murine PU.1 URE–/– AML Cells | Fold increase in apoptotic cells. | 1.6-fold | [2][3] |
| Apoptosis Induction | Primary Human AML Cells | Average fold increase in apoptotic cells. | 1.5-fold | [2][4] |
| Viable Cell Count | Primary Human AML Cells | Mean decrease in viable cells vs. vehicle. | 81% | [2][4] |
| Clonogenic Capacity | Primary Human AML Cells | Mean decrease in colony formation vs. vehicle. | 36% |[2][4] |
Signaling Pathway Consequences of PU.1 Inhibition
Inhibition of PU.1 by this compound has profound downstream effects, particularly in the context of AML where PU.1 function is critical. By preventing PU.1 from activating its target genes, this compound disrupts essential cellular processes required for leukemia cell survival and proliferation. This leads to a reduction in cell growth and a significant induction of apoptosis.[5] The PU.1 pathway operates within a larger network of transcription factors, including AP-1 and NF-κB, which are also crucial for myeloid cell development and survival.[6] Specifically, constitutive NF-κB activation is a known hallmark of AML, promoting cell survival and therapy resistance.[9][10] Targeting the PU.1 node with this compound effectively dismantles a key pro-survival signal in these malignant cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transactivation and cellular function.
Protocol 1: PU.1-Dependent Reporter Gene Transactivation Assay
This assay quantitatively measures the ability of this compound to inhibit PU.1-mediated gene transactivation in a controlled cellular environment.
-
Cell Culture and Plasmids:
-
Culture PU.1-negative cells (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS).[2]
-
Utilize a reporter plasmid containing a fluorescent protein (e.g., EGFP) under the control of a minimal promoter and multiple tandem copies of a high-affinity PU.1 binding site (e.g., the λB enhancer site).[5][8]
-
Use a separate plasmid for the constitutive expression of the PU.1 protein (e.g., under a CMV promoter).[5]
-
-
Transfection:
-
Seed HEK293 cells in 24-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the PU.1 expression plasmid and the PU.1-responsive reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound (e.g., from 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Incubate cells for an additional 24-48 hours.
-
Harvest the cells and quantify the reporter protein expression (e.g., EGFP fluorescence) using a flow cytometer.
-
Normalize the reporter signal to a control for transfection efficiency if necessary.
-
Plot the normalized reporter signal against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2][5]
-
Protocol 2: Cell Viability and Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells and assesses its selectivity compared to non-malignant cells.
-
Cell Seeding: Seed AML cells (e.g., PU.1 URE–/– murine AML cells, MOLM13 human cells) and control cells (e.g., normal hematopoietic cells) in 96-well plates at an appropriate density.[2][3]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Culture the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Convert readings to percentage viability relative to the vehicle control and plot against drug concentration to calculate IC₅₀ values.
Protocol 3: Apoptosis Quantification Assay
This method quantifies the induction of apoptosis in AML cells following treatment with this compound.
-
Cell Treatment: Culture AML cells (e.g., primary human AML cells) in the presence of a fixed concentration of this compound (based on IC₅₀ values) or vehicle control for 24-48 hours.[2][4]
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Calculate the fold-increase in the total apoptotic fraction compared to the vehicle control.
Protocol 4: Clonogenic (Colony Formation) Assay
This assay assesses the effect of this compound on the self-renewal and proliferative capacity of leukemic stem and progenitor cells.
-
Cell Plating: Prepare a single-cell suspension of primary human AML cells.[4][5]
-
Media Preparation: Mix the cells with a semi-solid medium (e.g., MethoCult™) containing appropriate cytokines and either this compound at a specified concentration or a vehicle control.
-
Plating and Incubation: Plate the mixture into culture dishes and incubate for 10-14 days in a humidified incubator until colonies are visible.[5]
-
Colony Counting: Count the number of colonies (typically defined as clusters of >40 cells) in each dish under a microscope.
-
Analysis: Calculate the percentage decrease in clonogenic capacity in the this compound-treated group compared to the vehicle control group.[2][4]
This compound is a rigorously characterized inhibitor of the transcription factor PU.1. Its unique allosteric mechanism of action, which involves binding to flanking DNA sequences rather than the protein itself, confers high potency and efficacy in vivo. Quantitative data consistently demonstrates its ability to inhibit PU.1-dependent transactivation, suppress the growth of AML cells, and induce apoptosis, with a notable selectivity over normal hematopoietic cells. The provided protocols offer a robust framework for researchers to further investigate the biological effects of this compound and explore its potential as a targeted therapeutic agent for AML and other diseases driven by PU.1 dysregulation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
The Disruption of PU.1-Mediated Transcription: A Preliminary Technical Guide on DB1976 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key player in the differentiation of hematopoietic cells is the transcription factor PU.1, which is frequently dysregulated in AML.[1][3][4] The small molecule DB1976 has emerged as a potent, cell-permeable inhibitor of PU.1, offering a targeted therapeutic strategy.[5][6] This document provides a comprehensive technical overview of the preclinical data available for this compound in the context of AML, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.
Introduction to this compound
This compound is a heterocyclic diamidine and a selenophene analog of DB270.[5][6] It functions as a first-in-class small-molecule inhibitor that allosterically interferes with the binding of the transcription factor PU.1 to chromatin.[3] By interacting with the DNA minor groove flanking the PU.1 binding motifs, this compound disrupts the interaction of PU.1 with the promoters of its target genes.[3] This leads to the downregulation of canonical PU.1 transcriptional targets, ultimately inhibiting cell growth and inducing apoptosis in AML cells.[3]
Mechanism of Action: Targeting the PU.1 Pathway
The transcription factor PU.1 is critical for normal myeloid and lymphoid differentiation.[3] In more than 50% of AML patients, PU.1 expression or activity is disrupted.[3] Reduced levels of PU.1 are associated with several AML subtypes, including those with FLT3-internal tandem duplication (FLT3-ITD) and RUNX1-ETO mutations.[3] this compound exploits the dependence of AML cells on the remaining, albeit low, levels of PU.1 activity. Further inhibition of this already compromised pathway proves to be more detrimental to leukemic cells than to normal hematopoietic cells.[3]
Signaling Pathway Disruption
This compound treatment has been shown to decrease the occupancy of PU.1 on the promoters of its target genes, such as E2f1, Junb, and Csf1r.[3] This direct interference with PU.1 binding to chromatin disrupts the downstream signaling necessary for the survival and proliferation of AML cells.
Caption: Mechanism of this compound action in AML cells.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in various AML cell lines and primary patient samples. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
| PU.1 Binding IC50 | 10 nM | Concentration for 50% inhibition of PU.1 binding to DNA in vitro. | [5][6] |
| PU.1/DNA Complex KD | 12 nM | Dissociation constant for the this compound-λB DNA complex. | [5][6] |
| PU.1 Transactivation IC50 | 2.4 µM | Concentration for 50% inhibition of PU.1-dependent reporter transactivation in HEK293 cells. | [5] |
Table 2: Cytotoxicity of this compound in AML and Normal Cells
| Cell Type | IC50 (µM) | Description | Reference |
| PU.1 URE–/– AML Cells | 105 | Murine AML cells with reduced PU.1 expression. | [5] |
| WT Bone Marrow Cells | 334 | Normal wild-type murine bone marrow cells. | [5] |
Table 3: Cellular Effects of this compound on AML Cells
| Effect | Cell Type | Result | Reference |
| Apoptosis Induction | PU.1 URE–/– AML Cells | 1.6-fold increase in apoptotic cells. | [5] |
| Apoptosis Induction | Primary Human AML Cells | 1.5-fold increase in the apoptotic cell fraction (average). | [5] |
| Viable Cell Count | Primary Human AML Cells | 81% mean decrease in the number of viable cells. | [5] |
| Clonogenic Capacity | Primary Human AML Cells | 36% mean decrease in clonogenic capacity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound, cell viability assays are performed.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Exploring novel sphingolipid-based therapeutics for AML — Loughran Lab at UVA [loughranlab.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic vulnerabilities of transcription factors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for DB1976 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 is a potent and cell-permeable small molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1.[1][2][3][4][5][6] By binding to the minor groove of DNA flanking the PU.1 binding site, this compound allosterically inhibits the interaction of PU.1 with its target DNA sequences.[7] This inhibition of PU.1, a critical transcription factor in hematopoietic cell development and differentiation, has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[7] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in a research setting.
Mechanism of Action
This compound acts as a highly selective inhibitor of the transcription factor PU.1.[1][2][3][4][5][8][6] PU.1 plays a crucial role in the regulation of gene expression involved in cell survival and differentiation. By inhibiting PU.1, this compound disrupts these normal cellular processes, leading to the activation of the apoptotic cascade. The proposed mechanism involves the downregulation of anti-apoptotic proteins and the subsequent activation of effector caspases, ultimately resulting in programmed cell death.
Data Presentation
The following tables summarize the quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| PU.1 Binding IC50 | 10 nM | [3][8] |
| PU.1/DNA Complex KD | 12 nM | [3][8] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Parameter | Value | Reference |
| PU.1 URE-/- AML | Apoptosis Induction (48h) | 1.6-fold increase | [5] |
| Primary Human AML | Apoptosis Induction | 1.5-fold increase | [9] |
| PU.1 URE-/- AML | IC50 | 105 µM | [9] |
| Human MOLM13 | Apoptosis Induction | Similar to PU.1 URE-/- | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a solid. To prepare a stock solution for cell culture experiments, follow the protocol below.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 447.35 g/mol ), dissolve 4.47 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cells with this compound to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest (e.g., PU.1 URE-/- AML, MOLM13)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A starting concentration range of 1 µM to 50 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a desired period, typically 24 to 48 hours. A 48-hour incubation has been shown to be effective for inducing apoptosis in AML cells.[7]
-
After incubation, harvest the cells for downstream apoptosis analysis. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of early and late apoptotic cells by flow cytometry using Annexin V-FITC and PI.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells as described in Protocol 2 and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 4: Caspase-3/7 Activity Assay
This protocol describes the measurement of effector caspase activity, a hallmark of apoptosis, using a fluorogenic substrate.
Materials:
-
This compound-treated and control cells
-
Caspase-3/7 activity assay kit (containing a fluorogenic caspase-3/7 substrate)
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest the cells and wash them with PBS.
-
Lyse the cells according to the manufacturer's protocol for the caspase activity assay kit.
-
Add the caspase-3/7 substrate to the cell lysate and incubate as recommended by the manufacturer.
-
Measure the fluorescence using a fluorometer or fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Protocol 5: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Materials:
-
This compound-treated and control cells
-
TUNEL assay kit
-
Paraformaldehyde (for fixation)
-
Triton X-100 or ethanol (for permeabilization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Fix the cells with a solution of 1-4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS or ice-cold 70% ethanol.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP using the TdT enzyme.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound apoptosis assays.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. ashpublications.org [ashpublications.org]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound is a Fully Efficacious Transcription Factor PU.1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DB1976: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2] As a selenophene analog of DB270, this compound exhibits strong affinity and selectivity for the AT-rich sequences that characterize PU.1 DNA binding sites.[1][3] By binding to the minor groove of DNA flanking the PU.1 consensus sequence, this compound allosterically inhibits the PU.1/DNA complex, leading to the downregulation of PU.1 target genes.[2][4][5] This inhibitory action disrupts key cellular processes, including proliferation and survival, and induces apoptosis in malignant cells, particularly in the context of Acute Myeloid Leukemia (AML).[1][6][7]
These application notes provide a comprehensive overview of the in vitro dosage and administration of this compound, along with detailed protocols for key experimental assays to evaluate its biological activity.
Data Presentation: Quantitative Summary of this compound In Vitro Activity
The following tables summarize the key quantitative data for this compound across various in vitro assays.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (PU.1 Binding) | 10 nM | Inhibition of PU.1 binding to its cognate DNA sequence. | [1][2][6] |
| Kd (this compound-λB Affinity) | 12 nM | Affinity for the λB DNA motif, a high-affinity PU.1 binding site. | [1][2][6] |
| IC50 (PU.1 Transactivation) | 2.4 µM | Inhibition of PU.1-dependent reporter gene expression in HEK293 cells. | [1][6] |
| IC50 (Cell Growth) | 105 µM | Murine PU.1 URE–/– AML cells. | [1][6] |
| IC50 (Cell Growth) | 334 µM | Normal hematopoietic cells. | [1][6] |
Table 2: Cellular Effects of this compound in AML Models
| Effect | Observation | Cell Type | Reference |
| Apoptosis Induction | 1.6-fold increase in apoptotic cells. | Murine PU.1 URE–/– AML cells. | [1][6] |
| Apoptosis Induction | Similar effects to murine cells observed. | Human MOLM13 cells. | [1][6] |
| Apoptosis Induction | 1.5-fold increase in the apoptotic cell fraction. | Primary human AML cells. | [1][6] |
| Viable Cell Reduction | 81% mean decrease in viable cells. | Primary human AML cells. | [1][6] |
| Clonogenic Capacity | 36% mean decrease in clonogenic capacity. | Primary human AML cells. | [1][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its in vitro activity.
Experimental Protocols
Note on this compound Preparation and Storage: The free form of this compound can be unstable. It is recommended to use the more stable salt form, this compound dihydrochloride, which retains the same biological activity.[1] For stock solutions, dissolve in a suitable solvent such as DMSO. Store stock solutions at -20°C or -80°C for long-term use.
Protocol 1: Cell Viability Assay
This protocol is a general guideline for determining the effect of this compound on the viability of AML cell lines (e.g., MOLM13) or primary AML cells.
Materials:
-
AML cell line (e.g., MOLM13) or primary AML cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound dihydrochloride
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, resazurin-based assays like CellTiter-Blue®, or tetrazolium-based assays like MTT)
-
Multichannel pipette
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to stabilize.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 200 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in AML cells treated with this compound using flow cytometry.
Materials:
-
AML cell line (e.g., MOLM13)
-
Complete cell culture medium
-
This compound dihydrochloride
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 106 cells per well in 6-well plates with complete culture medium.
-
Treat cells with the desired concentrations of this compound (e.g., based on the IC50 from the viability assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the supernatant, and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
Protocol 3: Clonogenic Assay (Colony-Forming Cell Assay)
This assay assesses the effect of this compound on the self-renewal capacity of primary AML progenitor cells.
Materials:
-
Primary human AML cells
-
Complete cell culture medium
-
This compound dihydrochloride
-
Methylcellulose-based medium for human hematopoietic cells (e.g., MethoCult™ H4434)
-
35 mm culture dishes
Procedure:
-
Cell Treatment:
-
Isolate mononuclear cells from primary AML patient samples.
-
Treat the cells with this compound at various concentrations and a vehicle control in liquid culture for 24-48 hours.
-
-
Plating in Methylcellulose:
-
After treatment, wash the cells to remove the compound.
-
Resuspend the cells in complete culture medium.
-
Mix a low number of cells (e.g., 1 x 103 to 1 x 104) with the methylcellulose-based medium according to the manufacturer's instructions.
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes.
-
-
Incubation and Colony Counting:
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation in this compound-treated samples relative to the vehicle control.
-
Determine the effect of this compound on the clonogenic capacity of AML cells.
-
Protocol 4: PU.1-Dependent Reporter Gene Assay
This protocol is for confirming the on-target activity of this compound by measuring its effect on PU.1-dependent gene transcription in a cellular context.
Materials:
-
HEK293 cells (PU.1-negative)
-
Complete culture medium for HEK293 cells (e.g., DMEM with 10% FBS)
-
Expression plasmid for PU.1
-
Reporter plasmid containing a PU.1-responsive element (e.g., a trimer of the λB enhancer site) driving the expression of a reporter gene (e.g., EGFP or Luciferase).[4]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound dihydrochloride
-
Flow cytometer or luminometer
Procedure:
-
Transfection:
-
Seed HEK293 cells in 24-well plates.
-
Co-transfect the cells with the PU.1 expression plasmid and the PU.1-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Reporter Gene Measurement:
-
For EGFP reporter: Harvest the cells, wash with PBS, and analyze EGFP expression by flow cytometry.
-
For Luciferase reporter: Lyse the cells and measure luciferase activity using a luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the reporter signal to a co-transfected control plasmid (e.g., a constitutively expressing Renilla luciferase plasmid) if applicable.
-
Calculate the percentage of inhibition of reporter gene expression for each this compound concentration relative to the vehicle control.
-
Determine the IC50 for the inhibition of PU.1-dependent transactivation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring DB1976 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of DB1976, a potent and cell-permeable inhibitor of the transcription factor PU.1. This compound functions by binding to the minor groove of AT-rich DNA sequences, which are characteristic of PU.1 binding sites, thereby disrupting the PU.1/DNA complex and inducing apoptosis in susceptible cell lines, particularly in acute myeloid leukemia (AML).[1][2][3][4][5]
The following protocols describe key in vitro and in vivo experiments to quantify the efficacy of this compound.
Part 1: In Vitro Efficacy Assessment
Inhibition of PU.1/DNA Binding
This compound potently inhibits the binding of PU.1 to its cognate DNA sequences.[1][2][3] The following table summarizes key binding affinity and inhibitory concentrations.
| Parameter | Value | Description |
| IC₅₀ | 10 nM | Concentration of this compound required to inhibit 50% of PU.1 binding in vitro.[1][2][3][4] |
| K_D | 12 nM | Dissociation constant for the binding of this compound to the λB DNA motif, a high-affinity PU.1 binding site.[1][2][3][4] |
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
This protocol outlines the measurement of this compound's ability to inhibit the interaction between the PU.1 ETS domain and its target DNA sequence.
Materials:
-
Biotinylated DNA probe containing a high-affinity PU.1 binding site (e.g., λB motif: 5'-AATAAAAGGAAGTG-3').[6]
-
Purified recombinant PU.1 ETS domain.
-
This compound dihydrochloride.
-
SPR instrument and sensor chips (e.g., streptavidin-coated).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the biotinylated DNA probe onto the streptavidin-coated sensor chip surface according to the manufacturer's instructions.
-
Prepare a series of dilutions of the PU.1 ETS domain in running buffer.
-
Inject the PU.1 dilutions over the immobilized DNA surface to measure the association and dissociation kinetics, confirming the protein-DNA interaction.
-
Regenerate the sensor surface.
-
Prepare a constant concentration of the PU.1 ETS domain (e.g., at its K_D for the DNA).
-
Prepare a serial dilution of this compound.
-
Pre-incubate the PU.1 ETS domain with each concentration of this compound before injecting the mixture over the DNA-immobilized surface.
-
Measure the binding response. The decrease in binding signal with increasing this compound concentration indicates inhibition.
-
Calculate the IC₅₀ value by fitting the dose-response curve.
Logical Workflow for SPR Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DB1976 for the Treatment of Acute Myeloid Leukemia (AML)
For research, scientific, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor PU.1, encoded by the SPI1 gene, is a critical regulator of myeloid differentiation and hematopoietic stem cell maintenance.[1][2] Dysregulation of PU.1 expression or activity is observed in a significant portion of AML patients and is associated with a block in differentiation, contributing to the leukemic phenotype.[1][2]
DB1976 is a potent and cell-permeable small molecule inhibitor of PU.1.[3] It is a heterocyclic diamidine that allosterically interferes with PU.1's binding to the minor groove of DNA, thereby disrupting its interaction with target gene promoters.[1][2][4] Preclinical studies have demonstrated that this compound can induce apoptosis and inhibit the growth and clonogenic capacity of AML cells, suggesting its potential as a therapeutic agent for this disease.[2][3]
Important Note: As of the current date, there are no published preclinical or clinical studies investigating the use of this compound in combination with other AML therapies. The following application notes and protocols are based on the available data for this compound as a monotherapy. A discussion of potential future combination strategies is provided for informational purposes.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by directly inhibiting the function of the transcription factor PU.1. It binds with high affinity to the AT-rich sequences in the minor groove of DNA that flank the PU.1 binding sites.[4] This binding allosterically inhibits the PU.1/DNA complex formation, leading to the downregulation of canonical PU.1 target genes.[1][2][4]
The inhibition of PU.1 by this compound in AML cells with already low levels of PU.1 further disrupts the cellular machinery, leading to:
-
Induction of Apoptosis: A programmed cell death pathway.[2][3]
-
Inhibition of Cell Growth and Proliferation: A halt in the uncontrolled division of leukemic cells.[2]
-
Reduction in Clonogenic Capacity: A decreased ability of AML cells to form new colonies.[2][3]
Signaling Pathway
Caption: Mechanism of action of this compound in AML cells.
Preclinical Data (Monotherapy)
The following tables summarize the available quantitative data for this compound as a single agent in preclinical AML models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (PU.1 Binding) | In vitro assay | 10 nM | [3][4] |
| KD (this compound-λB affinity) | In vitro assay | 12 nM | [3][4] |
| IC50 (Cell Growth) | PU.1 URE–/– AML cells | 105 µM | [3] |
| IC50 (Cell Growth) | Normal hematopoietic cells | 334 µM | [3] |
| IC50 (PU.1 Transactivation) | HEK293 cells | 2.4 µM | [3] |
Table 2: Cellular Effects of this compound in AML Models
| Effect | Cell Type | Result | Reference |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 1.6-fold increase | [3] |
| Apoptosis Induction | Human MOLM13 cells | Similar to murine cells | [3] |
| Apoptosis Induction | Primary human AML cells | 1.5-fold increase (average) | [3] |
| Viable Cell Number | Primary human AML cells | 81% decrease (mean) | [3] |
| Clonogenic Capacity | Primary human AML cells | 36% decrease (mean) | [3] |
Experimental Protocols
Protocol 1: In Vitro AML Cell Viability Assay with this compound
-
Cell Culture: Culture human AML cell lines (e.g., MOLM13, THP-1) or primary patient-derived AML cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound (or its more stable dihydrochloride salt) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the AML cells in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of the diluted this compound solution to the wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat AML cells with this compound at various concentrations (including a vehicle control) for a specified period (e.g., 24-48 hours) as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive/PI-negative for early apoptosis and Annexin V-positive/PI-positive for late apoptosis/necrosis).
Potential Future Combination Strategies for this compound in AML
While no combination studies with this compound have been published, the central role of PU.1 in AML pathogenesis and its interplay with other signaling pathways provide a rationale for exploring potential synergistic combinations. The goal of such combinations would be to enhance the anti-leukemic activity of this compound, overcome potential resistance mechanisms, and reduce toxicity.
Hypothetical Combinations and Their Rationale:
-
This compound + BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax is a standard-of-care agent in AML, particularly for older patients.[5] Resistance to venetoclax can be mediated by the upregulation of other anti-apoptotic proteins like MCL-1. The impact of PU.1 inhibition on the expression of BCL-2 family members is not yet fully characterized. A combination of this compound and venetoclax could potentially target different survival pathways, leading to enhanced apoptosis.
-
This compound + Hypomethylating Agents (e.g., Azacitidine): Azacitidine is another cornerstone of AML therapy, especially for patients ineligible for intensive chemotherapy.[6] It works by reversing epigenetic silencing of tumor suppressor genes. Combining a PU.1 inhibitor with a hypomethylating agent could lead to a more comprehensive disruption of the leukemic transcriptional and epigenetic landscape.
-
This compound + FLT3 Inhibitors (in FLT3-mutated AML): FLT3 mutations are common in AML and are associated with a poor prognosis. While FLT3 inhibitors are effective, resistance can develop. Investigating whether PU.1 inhibition can synergize with FLT3 inhibition to prevent or overcome resistance would be a valuable area of research.
-
This compound + Conventional Chemotherapy (e.g., Cytarabine): Cytarabine is a key component of intensive induction chemotherapy for AML. Combining this compound with cytarabine could potentially sensitize AML cells to the cytotoxic effects of chemotherapy, allowing for lower doses and reduced toxicity.
Experimental Workflow for Investigating this compound Combinations
Caption: A hypothetical workflow for evaluating this compound in combination therapies.
Conclusion
This compound is a promising preclinical compound that targets a key transcription factor in AML. While its activity as a monotherapy is established, its potential in combination with other AML therapies remains to be explored. The application notes and protocols provided herein are based on the current understanding of this compound as a single agent. Further research is warranted to investigate rational drug combinations that could enhance its therapeutic efficacy and potentially lead to novel treatment strategies for AML.
References
- 1. Combined Approach to Leukemic Differentiation Using Transcription Factor PU.1-Enhancing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PU.1 and MYC transcriptional network defines synergistic drug responses to KIT and LSD1 inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing DB1976-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by DB1976, a potent, cell-permeable inhibitor of the transcription factor PU.1.[1][2] this compound has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[3][4][5] This document outlines the underlying signaling pathways, presents quantitative data on its apoptotic effects, and offers detailed protocols for key experimental assays.
Quantitative Data Summary
This compound has demonstrated significant efficacy in inhibiting PU.1 and inducing apoptosis. The following table summarizes key quantitative findings from published research.
| Parameter | Cell Line/System | Value | Reference |
| PU.1 Binding Inhibition (IC₅₀) | In vitro | 10 nM | [1][2] |
| PU.1/DNA Complex Inhibition (Kᴅ) | This compound-λB affinity | 12 nM | [1][2] |
| PU.1-dependent Transactivation Inhibition (IC₅₀) | PU.1-negative HEK293 cells | 2.4 µM | [1] |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 1.6-fold increase | [1] |
| Apoptosis Induction | Primary human AML cells | 1.5-fold increase (average) | [1] |
| Viable Cell Reduction | Primary human AML cells | 81% decrease (mean) | [1] |
| Clonogenic Capacity Reduction | Primary human AML cells | 36% decrease (mean) | [1] |
| Growth Inhibition (IC₅₀) | PU.1 URE–/– AML cells | 105 µM | [1] |
| Growth Inhibition (IC₅₀) | Normal hematopoietic cells | 334 µM | [1] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound induces apoptosis by inhibiting the transcription factor PU.1.[2] While the precise signaling cascade is an active area of research, current evidence suggests a complex interplay involving both intrinsic and extrinsic apoptosis pathways. PU.1 inhibition has been linked to the modulation of anti-apoptotic proteins and NF-κB signaling.[6] The following diagram illustrates a putative signaling pathway for this compound-induced apoptosis based on existing literature.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
A typical workflow for evaluating the apoptotic effects of this compound involves a series of complementary assays.
Caption: General experimental workflow.
Detailed Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated times. Include untreated and positive controls.
-
Harvest both adherent and suspension cells. For adherent cells, gently detach using a non-enzymatic method like scraping or using EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Set up compensation controls using single-stained samples.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the quadrants to determine the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric assay kit
-
White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
-
Cell lysis buffer (if not included in the kit)
Protocol:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a suitable density.
-
Treat cells with this compound and controls as required.
-
-
Assay Procedure (using a luminescent "add-mix-measure" kit as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 reagent
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial membrane depolarization
Protocol:
-
Cell Treatment:
-
Treat cells with this compound as previously described. Include a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes).
-
-
JC-1 Staining:
-
Harvest and wash the cells with warm PBS.
-
Resuspend the cells in pre-warmed cell culture medium at approximately 1 x 10⁶ cells/mL.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Analysis:
-
Flow Cytometry:
-
Centrifuge the cells at 400 x g for 5 minutes and resuspend in 500 µL of PBS.
-
Analyze immediately on a flow cytometer.
-
Detect green fluorescence (monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel.
-
A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
-
-
Fluorescence Microscopy:
-
Plate cells on coverslips or in imaging dishes.
-
After staining, wash the cells with PBS.
-
Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Mcl-1, Bax, Bak).
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2 family proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
-
References
- 1. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
DB1976: Application Notes and Protocols for Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB1976 is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1 (also known as SPI1).[1][2][3][4] As a member of the E26 transformation-specific (ETS) family of transcription factors, PU.1 is a critical regulator of gene expression in hematopoietic and immune cells.[1][4] Dysregulation of PU.1 activity is implicated in various diseases, including acute myeloid leukemia (AML) and organ fibrosis.[2][5] this compound presents a valuable tool for studying the role of PU.1 in gene regulation and for exploring its therapeutic potential.[6]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in gene expression studies.
Mechanism of Action
This compound is a heterocyclic dication that functions as an allosteric inhibitor of PU.1.[4] It selectively binds to the minor groove of AT-rich DNA sequences that flank the PU.1 binding motif in the major groove.[4][5] This binding induces a conformational change in the DNA, which in turn prevents PU.1 from binding to its cognate DNA sequence, thereby inhibiting PU.1-mediated gene transactivation.[1][4]
Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target | Assay | Reference |
| IC50 | 10 nM | PU.1 Binding | In vitro assay | [1][2][3][4] |
| KD | 12 nM | This compound-λB DNA complex | In vitro assay | [1][2][3][4] |
| IC50 | 2.4 µM | PU.1-dependent transactivation | Reporter assay in HEK293 cells | [2][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | IC50 / Observation | Reference |
| PU.1 URE-/- AML cells | Decreased cell growth | 105 µM | [2][7] |
| Normal hematopoietic cells | Little effect on cell growth | 334 µM | [2][7] |
| Murine PU.1 URE-/- AML cells | Increased apoptosis | 1.6-fold increase | [2][7] |
| Human MOLM13 cells | Increased apoptosis | Similar to murine AML cells | [2][7] |
| Primary human AML cells | Decreased viable cells | 81% mean decrease | [2][7] |
| Primary human AML cells | Decreased clonogenic capacity | 36% mean decrease | [2][7] |
| Primary human AML cells | Increased apoptosis | 1.5-fold average increase | [2][7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PU.1 Inhibition by this compound
Caption: Mechanism of PU.1 inhibition by this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for studying gene expression changes induced by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
1.1. Cell Culture:
-
Culture cells in the appropriate medium supplemented with serum and antibiotics. For example, AML cell lines like MOLM13 can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Ensure cells are in the logarithmic growth phase before treatment.
1.2. Preparation of this compound Stock Solution:
-
This compound is available as a dihydrochloride salt, which is more stable.[7]
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
1.3. Cell Treatment:
-
Seed cells at an appropriate density in culture plates. The density will depend on the cell type and the duration of the experiment.
-
The next day, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Based on published data, concentrations ranging from low micromolar (e.g., 1-10 µM) for cellular assays to nanomolar ranges for in vitro binding are relevant.[2][7]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiment.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the downstream application.
Protocol 2: Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)
2.1. RNA Extraction:
-
Following treatment with this compound, harvest the cells.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) or a standard TRIzol-based method, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2.2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Use 1 µg of total RNA per reaction as a starting point.
2.3. Quantitative PCR:
-
Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.
-
Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Set up the qPCR reactions according to the manufacturer's protocol for the chosen qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.[9]
Protocol 3: Genome-wide Gene Expression Analysis using RNA-Sequencing (RNA-Seq)
3.1. Cell Treatment and RNA Extraction:
-
Follow Protocol 1 for cell culture and treatment. A typical treatment time for RNA-Seq analysis is 24 hours.[6]
-
Extract high-quality total RNA as described in Protocol 2.1. Ensure the RNA integrity number (RIN) is > 8 for optimal results.
3.2. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
3.3. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Analyze PU.1 Occupancy
4.1. Cell Treatment and Cross-linking:
-
Follow Protocol 1 for cell culture and treatment. A shorter treatment time (e.g., 6-12 hours) may be sufficient to observe changes in transcription factor binding.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[10]
4.2. Chromatin Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be determined empirically.
4.3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for PU.1 overnight at 4°C. Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[11]
-
Wash the beads extensively to remove non-specific binding.
4.4. DNA Purification and Sequencing:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified DNA and perform sequencing.
4.5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of PU.1 binding.
-
Compare the PU.1 binding profiles between this compound-treated and vehicle-treated cells to identify changes in PU.1 occupancy at specific genomic loci.
Protocol 5: Apoptosis Assay
5.1. Cell Treatment:
-
Follow Protocol 1 for cell culture and treatment. Typical incubation times for apoptosis assays are 24-72 hours.
5.2. Annexin V and Propidium Iodide (PI) Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[13]
-
Incubate the cells in the dark for 15 minutes at room temperature.[14]
5.3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
Troubleshooting and Considerations
-
Solubility and Stability: this compound dihydrochloride is recommended for better stability.[7] Ensure complete dissolution of the compound in the stock solution.
-
Cell Viability: High concentrations of this compound can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits PU.1 activity without causing excessive cell death, unless apoptosis is the intended endpoint.
-
Off-target Effects: As with any small molecule inhibitor, consider the possibility of off-target effects. Validating key findings with alternative methods (e.g., siRNA/shRNA knockdown of PU.1) is recommended.
-
Antibody Validation: For ChIP-Seq experiments, use a well-validated antibody specific for PU.1 to ensure reliable results.
By following these protocols, researchers can effectively utilize this compound to investigate the role of PU.1 in gene expression and explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Fully Efficacious Transcription Factor PU.1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell culture conditions [qiagen.com]
- 9. oaepublish.com [oaepublish.com]
- 10. low input ChIP-sequencing of immune cells [protocols.io]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
DB1976 solubility and stability issues
For researchers, scientists, and drug development professionals utilizing DB1976, this technical support center provides essential information regarding its solubility, stability, and handling to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable selenophene analog of DB270.[1][2] It functions as a potent inhibitor of the transcription factor PU.1.[1][2][3][4] this compound exhibits a strong affinity for AT-rich sequences within DNA, which are characteristic of PU.1 binding sites.[2][5] By binding to these sites, it effectively displaces DNA-bound PU.1, thereby inhibiting PU.1-dependent gene transactivation.[5] This inhibition of PU.1 leads to the induction of apoptosis.[1][2]
Q2: What is the difference between this compound and this compound dihydrochloride?
This compound is the free base form of the compound, which has been noted to be prone to instability.[2] this compound dihydrochloride is the salt form, which is more stable and retains the same biological activity.[1][2] For research purposes, the use of the dihydrochloride salt is highly recommended.[1]
Q3: How should I store this compound and its prepared solutions?
For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years.[3] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to six months.[1] The product should be stored sealed and away from moisture.[1] For short-term storage, such as during shipping, it is stable for a few weeks at 0-4°C.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous solution | This compound has limited solubility in aqueous solutions. | Use of a co-solvent system is recommended for in vivo studies. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Ensure each solvent is added sequentially and mixed thoroughly.[7] Gentle warming and sonication can also aid in dissolution.[7] If using water to prepare a stock solution, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 μm filter before use.[1] |
| Inconsistent experimental results | Instability of the free base form (this compound) or improper storage of solutions. | It is advisable to use the more stable this compound dihydrochloride salt.[2] Ensure proper storage of stock solutions at -80°C or -20°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[1] |
| Low efficacy in cell-based assays | Poor cell permeability or incorrect dosage. | This compound is described as cell-permeable.[1][2] However, if efficacy is low, consider optimizing the concentration. The IC50 for inhibiting PU.1-dependent transactivation in HEK293 cells is 2.4 μM.[1][2] For AML cells, the IC50 for growth inhibition is 105 μM.[1][2] |
| Difficulty dissolving the compound in DMSO | The compound may be hygroscopic, and the presence of water in DMSO can affect solubility. | Use newly opened, anhydrous DMSO.[1] Ultrasonic treatment and warming the solution to 60°C can aid in dissolution.[1] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 50 mg/mL (96.10 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended as the compound is hygroscopic.[1] |
| Water | 18.33 mg/mL (35.23 mM) | Requires sonication to dissolve.[1] |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble.[3] |
In Vitro Efficacy
| Parameter | Value | Cell Line/System |
| IC50 (PU.1 binding inhibition) | 10 nM | In vitro assay.[1][2] |
| KD (this compound-λB affinity) | 12 nM | In vitro assay.[1][2] |
| IC50 (PU.1-dependent transactivation) | 2.4 μM | PU.1-negative HEK293 cells.[1][2] |
| IC50 (Growth inhibition) | 105 μM | PU.1 URE-/- AML cells.[1][2] |
| IC50 (Growth inhibition) | 334 μM | Normal hematopoietic cells.[1][2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound dihydrochloride powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, sonicate the solution and/or gently warm it to 60°C until the solid is completely dissolved.[1]
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[1]
Preparation of an In Vivo Formulation (2.5 mg/mL)
This protocol yields a clear solution of 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, take 100 μL of the 25 mg/mL DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 μL of Tween-80 and mix again until the solution is clear.
-
Add 450 μL of saline to bring the final volume to 1 mL and mix thoroughly.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7] It is recommended to prepare this formulation fresh on the day of use.[7]
Visualizations
Caption: Mechanism of action of this compound as a PU.1 inhibitor leading to apoptosis.
Caption: Workflow for preparing a 2.5 mg/mL in vivo formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing DB1976 Concentration for Experiments
Welcome to the technical support center for DB1976, a potent and cell-permeable inhibitor of the transcription factor PU.1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterocyclic dication that exhibits a strong affinity and selectivity for AT-rich sequences within the minor groove of DNA.[1][2][3] These sequences are critical for the binding of the transcription factor PU.1. By occupying these sites, this compound competitively inhibits the binding of PU.1 to its target DNA, thereby inhibiting PU.1-mediated gene transactivation.[4][5][6] This ultimately leads to the induction of apoptosis in specific cell types.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO.
Q3: How should I store this compound solutions?
A3: It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. For working solutions, it is best to prepare them fresh for each experiment to ensure optimal activity. The free form of this compound can be prone to instability, so using the dihydrochloride salt form is advisable for better stability while retaining the same biological activity.[6]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various cancer cell lines, particularly in acute myeloid leukemia (AML). It has been shown to reduce the growth of PU.1 URE–/– AML cells and human MOLM13 cells.[1][2] It also significantly decreases the viability and clonogenic capacity of primary human AML cells.[1][3] Additionally, its effect on PU.1-dependent transactivation has been characterized in HEK293 cells.[2][4]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound observed in various experimental settings. These values should serve as a starting point for your own experimental optimization.
Table 1: IC50 Values for this compound
| Parameter | Cell Line / System | IC50 Value | Reference |
| PU.1 Binding | In vitro | 10 nM | [1][2][3] |
| PU.1-dependent transactivation | PU.1-negative HEK293 cells | 2.4 µM | [1][2][4] |
| Growth Inhibition | PU.1 URE–/– AML cells | 105 µM | [1][2] |
| Growth Inhibition | Normal hematopoietic cells | 334 µM | [1][2] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Range | Notes |
| Cell Viability (e.g., MTT, MTS) | AML cell lines (e.g., MOLM13) | 10 - 200 µM | Based on reported IC50 for growth inhibition. A dose-response curve is recommended. |
| Apoptosis (e.g., Annexin V) | AML cell lines | 50 - 150 µM | Concentrations around the IC50 for growth inhibition are likely to induce significant apoptosis. |
| Clonogenic Assay | Primary AML cells | 10 - 100 µM | A lower concentration range may be effective in this long-term assay. |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 50, 100, 150 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up the compensation and gates.
Clonogenic Assay
-
Cell Preparation: Prepare a single-cell suspension of the desired cells.
-
Compound Treatment: Treat the cells in suspension with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
Cell Seeding: After treatment, wash the cells to remove the compound and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates containing complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Efficacy / No Effect | 1. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: The compound may have degraded due to improper storage or handling. 3. Low PU.1 Dependence: The cell line may not be highly dependent on PU.1 for survival. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 400 µM). 2. Prepare fresh working solutions from a new stock. Ensure proper storage of the stock solution at -20°C or -80°C. 3. Verify the expression and functional importance of PU.1 in your cell line using techniques like Western Blot or qPCR. |
| High Cell Death in Control | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, over-confluency) can increase cell sensitivity. | 1. Ensure the final DMSO concentration does not exceed 0.5%. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose. 2. Maintain healthy, actively growing cell cultures. Regularly check for contamination. |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate pipetting can lead to variability in compound concentration. 2. Cell Seeding Density: Inconsistent cell numbers across wells can affect the results. 3. Edge Effects: Wells on the edge of the plate may experience different conditions (e.g., evaporation). | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a uniform single-cell suspension before seeding. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation from inner wells. |
| Precipitation of this compound | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Prepare working solutions fresh and vortex thoroughly before adding to cells. If precipitation persists, consider using a lower concentration or a different formulation if available. |
Troubleshooting Logic Diagram
References
- 1. A Simple Method to Detect the Inhibition of Transcription Factor-DNA Binding Due to Protein–Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Potential off-target effects of DB1976
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB1976. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2] It functions as a DNA minor groove binding agent with a strong affinity and selectivity for AT-rich sequences.[3][4] These AT-rich sequences are commonly found in the DNA binding sites of PU.1. By binding to these flanking regions, this compound allosterically inhibits the interaction of PU.1 with its cognate DNA, thereby preventing downstream gene transcription.[5] Unlike its isosteric analog DB270, this compound does not appear to bind directly to the PU.1 protein itself, and this lack of protein binding is correlated with its full inhibitory efficacy.[4]
Q2: Has a comprehensive off-target screening for this compound been performed?
Based on available literature, a rigorous and comprehensive examination of the specificity of this compound against a large range of targets, such as a full kinome scan, has not been reported. While it is known to be selective for PU.1 over some other ETS family transcription factors due to its preference for AT-rich flanking DNA sequences, its broader off-target profile remains to be fully characterized.
Q3: What are the known selectivity and potency values for this compound?
This compound has demonstrated potent inhibition of PU.1 binding and activity in various in vitro and cellular assays. It also shows a degree of selectivity for cancer cells over non-malignant cells. A summary of key quantitative data is provided in the tables below.
Troubleshooting Guides
Problem 1: High variability or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Stability and Formulation. The free base form of this compound can be unstable. It is advisable to use the more stable salt form, this compound dihydrochloride, which retains the same biological activity.[2] For in vivo studies, a clear solution can be prepared by first dissolving this compound dihydrochloride in DMSO, then adding PEG300, Tween-80, and finally saline.[6]
-
Possible Cause 2: Off-Target Effects. Given the lack of comprehensive off-target screening, unexpected cellular phenotypes could arise from the inhibition of other proteins that bind to AT-rich DNA sequences.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use the dihydrochloride salt and prepare fresh stock solutions.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Control Experiments: Include appropriate vehicle controls and consider using a structurally related but inactive compound as a negative control if available.
-
Assess General Cytotoxicity: Use a simple cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific anti-proliferative effects and general toxicity.
-
Problem 2: Difficulty interpreting DNA-binding assay results (e.g., EMSA, ChIP).
-
Possible Cause 1: Non-specific DNA binding. As a DNA minor groove binder, this compound has the potential to bind to any accessible AT-rich sequence in the genome, not just those flanking PU.1 binding sites.
-
Possible Cause 2: Interference with DNA-dye interactions. If using fluorescent dyes for DNA visualization, be aware that this compound binding to the minor groove could potentially alter the DNA conformation and affect dye binding.
-
Troubleshooting Steps:
-
Competition Assays: In Electrophoretic Mobility Shift Assays (EMSA), include a competition experiment with unlabeled specific (PU.1 consensus) and non-specific (AT-rich and non-AT-rich) DNA probes to assess the specificity of this compound-mediated inhibition.
-
Optimize ChIP Protocol: For Chromatin Immunoprecipitation (ChIP) experiments, ensure that the sonication or enzymatic digestion results in chromatin fragments of the appropriate size (typically 200-1000 bp). Titrate the amount of antibody and this compound to find the optimal conditions for immunoprecipitation.
-
Validate with qPCR: Following ChIP, use quantitative PCR (qPCR) with primers for known PU.1 target genes and for genomic regions devoid of PU.1 binding sites to confirm the specificity of the observed effects.
-
Data Presentation
Table 1: In Vitro Binding and Inhibitory Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (PU.1 binding) | 10 nM | In vitro | [2] |
| KD (this compound-λB DNA affinity) | 12 nM | In vitro | [2] |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells | [2] |
Table 2: Cellular Activity of this compound in AML and Normal Cells
| Cell Type | IC50 (Growth Inhibition) | Effect on Apoptosis | Reference |
| PU.1 URE-/- AML cells | 105 µM | 1.6-fold increase in apoptotic cells | [2] |
| Normal hematopoietic cells | 334 µM | Minimal effect | [2] |
| Primary human AML cells | Not reported | 81% decrease in viable cells, 1.5-fold increase in apoptosis | [2] |
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) for PU.1 Inhibition
This protocol is adapted from standard EMSA procedures and can be used to assess the ability of this compound to inhibit the binding of the PU.1 transcription factor to its DNA consensus sequence.
-
Detailed Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a known PU.1 binding site (e.g., from the λB enhancer). Label the probe with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: In a final volume of 20 µL, combine the following in order: nuclease-free water, 10x binding buffer, poly(dI-dC) (a non-specific competitor), purified PU.1 protein, and varying concentrations of this compound or vehicle control. Incubate at room temperature for 15-20 minutes.
-
Probe Addition: Add the labeled DNA probe to the binding reaction and incubate for an additional 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage at 4°C.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system. A decrease in the shifted band corresponding to the PU.1-DNA complex in the presence of this compound indicates inhibition.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay can be used to assess the effect of this compound on the viability of cell lines.
-
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming DB1976 Limited Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the limited water solubility of DB1976, a potent and cell-permeable transcription factor PU.1 inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is a selenophene analog of DB270 and functions as a potent inhibitor of the transcription factor PU.1 by binding to the minor groove of DNA at AT-rich sequences.[2] Its chemical structure, a heterocyclic dication, contributes to its limited aqueous solubility, which can pose challenges for its use in in vitro and in vivo experiments.[3][4] The free base form of this compound is also prone to instability, making the more stable dihydrochloride salt the recommended form for research.[1]
Q2: What is the reported water solubility of this compound dihydrochloride?
The water solubility of this compound dihydrochloride is approximately 18.33 mg/mL (35.23 mM); however, achieving this requires sonication.[5] Without sonication, the solubility in aqueous buffers is significantly lower.
Q3: Can I dissolve this compound dihydrochloride directly in my aqueous assay buffer?
Directly dissolving this compound dihydrochloride in aqueous buffers, such as PBS, to high concentrations is generally not recommended due to its limited solubility. This can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Q4: What is the recommended solvent for preparing a stock solution of this compound dihydrochloride?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound dihydrochloride. It exhibits significantly higher solubility in DMSO, reaching up to 62.5 mg/mL (120.13 mM) with the aid of sonication.[5]
Q5: Are there any stability concerns with this compound solutions?
Stock solutions of this compound dihydrochloride in DMSO are stable for up to 6 months when stored at -20°C and for up to 1 year at -80°C.[5] It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. The free base form of this compound is less stable, and the use of the dihydrochloride salt is advised for better stability.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound due to its limited water solubility.
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
-
Cause: The compound is crashing out of solution as the solvent environment changes from organic to aqueous.
-
Solutions:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) to maintain compound solubility and minimize solvent-induced artifacts in biological assays.[6]
-
Use a Co-solvent System: For in vivo studies or challenging in vitro assays, a co-solvent system can be employed to improve solubility. A commonly used formulation is detailed in the experimental protocols section.
-
Gentle Warming and Mixing: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution and vortexing immediately after addition can help maintain solubility.[7]
-
Sonication: Brief sonication of the final solution in a water bath sonicator can help to redissolve small amounts of precipitate.[7]
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Cause: This can be a direct consequence of poor solubility, leading to variable compound concentrations in your experiments. Compound aggregation at higher concentrations can also lead to non-specific activity.[6]
-
Solutions:
-
Confirm Compound Dissolution: Before starting an experiment, visually inspect your final working solution for any signs of precipitation. If possible, quantify the concentration of this compound in your final assay medium.
-
Optimize Compound Concentration: Test a range of this compound concentrations to determine the optimal window where the compound is soluble and exhibits specific activity.
-
Include Proper Controls: Always include a vehicle control (the same final concentration of DMSO or co-solvent mixture without this compound) in your experiments to account for any solvent effects.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound dihydrochloride in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 18.33 | 35.23 | Requires sonication.[5] |
| DMSO | 62.5 | 120.13 | Requires sonication.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Formulation for In Vivo Administration
This protocol yields a clear solution with a this compound dihydrochloride concentration of up to 2.5 mg/mL.[8]
-
Prepare a 25 mg/mL this compound dihydrochloride stock solution in DMSO.
-
In a sterile tube, add the following components sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from the 25 mg/mL stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly and sonicate if necessary to ensure clarity. It is recommended to prepare this formulation fresh on the day of use.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: PU.1 Inhibition
This compound inhibits the transcription factor PU.1, which plays a critical role in the differentiation of hematopoietic stem cells into myeloid and lymphoid lineages. By binding to the DNA minor groove, this compound prevents PU.1 from binding to its target gene promoters, thereby inhibiting gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding to the DNA minor groove by heterocyclic dications: from AT-specific monomers to GC recognition with dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Short Half-Life of Experimental Compounds like DB1976
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a short half-life with experimental compounds, using the PU.1 inhibitor DB1976 as a case example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its half-life a critical parameter?
This compound is a potent and cell-permeable transcription factor PU.1 inhibitor.[1][2] It is a selenophene analog of DB270 and has demonstrated apoptosis-inducing effects in cancer cells.[1] The half-life of an experimental compound like this compound is a crucial pharmacokinetic parameter that determines its duration of action and required dosing frequency.[3] A short half-life may necessitate more frequent administration to maintain therapeutic concentrations, which can be challenging for in vivo studies and future clinical development.[3]
Q2: What are the common reasons for a short half-life of a small molecule like this compound in experimental models?
A short half-life is typically a result of rapid clearance from the body, which can be attributed to several factors:
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[4] Heterocyclic compounds are known to be susceptible to oxidative metabolism.[5][6]
-
Rapid Excretion: The compound or its metabolites might be quickly eliminated from the body through the kidneys (renal clearance) or liver (hepatic clearance).
-
High First-Pass Metabolism: For orally administered drugs, a significant portion of the compound may be metabolized in the liver before it reaches systemic circulation.
Q3: How can I determine the half-life of my experimental compound?
The half-life of a compound is determined through pharmacokinetic studies, which can be conducted both in vitro and in vivo.
-
In Vitro Assays: These provide an initial estimate of metabolic stability. Common assays include incubation with liver microsomes, S9 fractions, or hepatocytes.[7]
-
In Vivo Studies: These are essential for determining the actual half-life in a living organism. This involves administering the compound to an animal model (e.g., mice) and collecting blood samples at various time points to measure drug concentration.[8]
Troubleshooting Guide: Investigating and Addressing Short Half-Life
This guide provides a systematic approach to troubleshooting a short half-life observed with an experimental compound.
Step 1: Confirm the Short Half-Life with Robust Experimental Data
Issue: Initial screening suggests a short half-life, but the data may not be conclusive.
Troubleshooting:
-
Conduct a full pharmacokinetic study: If not already done, perform a comprehensive in vivo pharmacokinetic study in a relevant animal model.
-
Ensure appropriate sampling time points: The sampling schedule should be designed to accurately capture the absorption, distribution, metabolism, and elimination phases. For compounds with a suspected short half-life, early and frequent sampling is crucial.
-
Use a validated bioanalytical method: Ensure the method for quantifying the compound in plasma or serum is accurate, precise, and specific.
Step 2: Investigate the Cause of Rapid Clearance
Issue: The compound has a confirmed short half-life, but the reason is unclear.
Troubleshooting:
-
Perform in vitro metabolism studies:
-
Liver Microsome Stability Assay: This will indicate if the compound is rapidly metabolized by CYP enzymes.
-
Hepatocyte Stability Assay: This provides a more complete picture of hepatic metabolism, including both Phase I and Phase II metabolic pathways.
-
Plasma Stability Assay: This determines if the compound is degraded by enzymes present in the blood.
-
-
Metabolite Identification: Analyze samples from in vitro and in vivo studies to identify the major metabolites. This can provide clues about the metabolic pathways involved and the sites of metabolic liability on the molecule.
Step 3: Strategies to Mitigate Short Half-Life
Issue: The compound has a short half-life due to rapid metabolism.
Troubleshooting Strategies:
-
Medicinal Chemistry Approaches:
-
Block Metabolic Hotspots: Modify the chemical structure at the sites of metabolism to reduce the rate of breakdown. For heterocyclic compounds, this often involves substitution at positions adjacent to the heteroatom.[5]
-
Introduce Steric Hindrance: Add bulky groups near the metabolic site to hinder enzyme access.
-
Alter Physicochemical Properties: Modifications that reduce lipophilicity can sometimes decrease metabolic clearance.[9]
-
-
Formulation Strategies:
-
Use of Enzyme Inhibitors: Co-administration with a known inhibitor of the metabolizing enzyme (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole in preclinical studies) can help confirm metabolism as the cause of short half-life.
-
Develop Advanced Formulations: For in vivo studies, consider formulations that provide sustained release of the compound.
-
Experimental Protocols
In Vitro Serum Stability Assay
This protocol provides a general method for assessing the stability of a test compound in serum.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Serum from the desired species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Pre-warm serum and PBS to 37°C.
-
Spike the test compound into the serum at a final concentration (e.g., 1 µM).
-
Immediately take a sample at t=0 and process it for analysis. This will serve as the 100% reference.
-
Incubate the remaining serum sample at 37°C.
-
Collect aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Stop the reaction in each aliquot (e.g., by protein precipitation with acetonitrile).
-
Analyze the concentration of the remaining parent compound in each sample using a validated bioanalytical method.
-
Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
In Vivo Half-Life Determination in Mice
This protocol outlines a basic procedure for determining the intravenous (IV) half-life of a compound in mice.
Materials:
-
Test compound formulated for IV administration
-
Male CD-1 mice (or other appropriate strain)
-
Dosing and blood collection supplies
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound to a cohort of mice via IV injection (e.g., tail vein) at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples.
-
Plot the plasma concentration versus time on a semi-logarithmic scale.
-
Calculate the terminal elimination half-life (t½) from the slope of the terminal phase of the concentration-time curve.
Data Presentation
Table 1: Representative In Vitro Metabolic Stability Data
| Compound | Species | Matrix | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound (Hypothetical) | Mouse | Liver Microsomes | < 15 | > 100 |
| This compound (Hypothetical) | Human | Liver Microsomes | 45 | 30 |
| Control Compound A | Mouse | Liver Microsomes | > 120 | < 5 |
| Control Compound B | Human | Liver Microsomes | 15 | 95 |
Table 2: Representative In Vivo Pharmacokinetic Parameters in Mice (IV Administration)
| Compound | Dose (mg/kg) | Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| This compound (Hypothetical) | 1 | 0.5 | 50 | 2.2 |
| Control Compound C | 1 | 4.2 | 5 | 1.8 |
| Control Compound D | 1 | 8.1 | 2 | 1.0 |
Visualizations
Caption: Troubleshooting workflow for a short half-life compound.
Caption: General metabolic pathway for a heterocyclic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting DB1976 inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DB1976, a potent and cell-permeable inhibitor of the transcription factor PU.1.[1][2][3] By competitively binding to the DNA minor groove at AT-rich sequences, this compound effectively displaces PU.1 from its DNA binding sites.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterocyclic dication and a selenophene analog of DB270.[1][2][6] It functions as a competitive inhibitor of the transcription factor PU.1.[4] It exhibits a strong affinity and selectivity for AT-rich DNA sequences, which are commonly found in the binding sites of PU.1.[2][4] By binding to the minor groove of these DNA regions, this compound prevents PU.1 from binding to its target DNA, thereby inhibiting PU.1-dependent gene transactivation.[1][4] This inhibition of the PU.1/DNA complex has been shown to induce apoptosis in certain cancer cell lines.[2][3][6]
Q2: I am observing inconsistent IC50 values in my experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: The effect of this compound is dependent on the cellular context, specifically the reliance of the cells on PU.1 for survival and proliferation. Different cell lines will exhibit varying sensitivity.
-
Compound Stability and Handling: this compound is available as a free base and a dihydrochloride salt.[2][6] The free base may be prone to instability, and it is advisable to use the more stable salt form (this compound dihydrochloride) which retains the same biological activity.[2] Ensure proper storage and handling according to the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent IC50 value. It is crucial to maintain consistent experimental parameters.
-
Assay Method: The type of assay used to measure cell viability or apoptosis (e.g., MTT, CellTiter-Glo, Annexin V staining) can yield different IC50 values.
Q3: What are the expected effects of this compound treatment on different cell types?
This compound has been shown to have a significant impact on leukemia cells that are dependent on PU.1. For instance, it leads to a profound decrease in the growth of PU.1 URE–/– AML cells.[2][3] In contrast, it shows little effect on normal hematopoietic cells at similar concentrations.[2][3] Treatment with this compound has been observed to increase the number of apoptotic cells in both murine and human AML cell lines.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no activity of this compound | Compound Degradation: The free form of the compound may be unstable.[2] | Use the more stable this compound dihydrochloride salt. Ensure proper storage at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. |
| Incorrect Cell Line: The chosen cell line may not be dependent on PU.1 signaling. | Use a positive control cell line known to be sensitive to PU.1 inhibition (e.g., MOLM13, PU.1 URE–/– AML cells). | |
| Suboptimal Assay Conditions: Insufficient incubation time or incorrect compound concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay. | |
| High background or off-target effects | Compound Precipitation: High concentrations of this compound may precipitate in the culture medium. | Visually inspect the media for any precipitate. If observed, lower the concentration or use a different solvent. A suggested in vivo formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] |
| Non-specific Toxicity: At very high concentrations, like all compounds, this compound may exhibit non-specific toxicity. | Refer to published IC50 values for different cell lines to guide your concentration range. For example, the IC50 for PU.1 URE–/– AML cells is 105 µM, while for normal hematopoietic cells it is 334 µM.[2][3] | |
| Inconsistent results between experiments | Variability in Experimental Protocol: Inconsistent cell seeding density, passage number, or treatment duration. | Standardize your experimental protocol. Ensure all steps are performed consistently between experiments. Maintain a detailed lab notebook. |
| Reagent Variability: Differences in media, serum, or other reagents. | Use the same lot of reagents whenever possible. If a new lot is introduced, perform a validation experiment. |
Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Value | Description | Reference |
| IC50 (PU.1 binding) | 10 nM | Concentration for 50% inhibition of PU.1 binding in vitro. | [2][3][6] |
| KD (this compound-λB affinity) | 12 nM | Dissociation constant for the binding of this compound to the λB DNA motif. | [2][3][6] |
| IC50 (PU.1-dependent transactivation) | 2.4 µM | Concentration for 50% inhibition of PU.1-dependent reporter transactivation in HEK293 cells. | [2] |
| IC50 (PU.1 URE–/– AML cells) | 105 µM | Concentration for 50% growth inhibition of PU.1 URE–/– AML cells. | [2][3] |
| IC50 (Normal hematopoietic cells) | 334 µM | Concentration for 50% growth inhibition of normal hematopoietic cells. | [2][3] |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
DB1976 Stock Solution Preparation: A Technical Guide
This guide provides detailed protocols and troubleshooting advice for the preparation of DB1976 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound and its dihydrochloride salt is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: this compound dihydrochloride can be dissolved in DMSO at concentrations up to 62.5 mg/mL.[4] The free base form has a reported solubility of 50 mg/mL in DMSO.[2] To achieve these concentrations, assistance with dissolution such as sonication or warming may be necessary.[1][2]
Q3: Can I use water to prepare a stock solution of this compound?
A3: While this compound dihydrochloride is soluble in water at approximately 18.33 mg/mL, it is generally recommended to prepare the primary stock solution in DMSO for better stability and higher concentration.[1] If water is used, the solution should be freshly prepared, sterilized by filtration (0.22 µm filter), and used promptly.[1]
Q4: How should I store the solid this compound compound?
A4: Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store at -20°C.[3]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for up to 6 months or at -80°C for up to one year.[1] It is important to use sealed storage to protect from moisture.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem: My this compound is not dissolving completely in DMSO.
-
Solution 1: Assist with dissolution. Use of an ultrasonic bath or gentle warming (up to 60°C) can aid in dissolving the compound.[1] Be cautious with warming to avoid potential degradation.
-
Solution 2: Use fresh DMSO. DMSO is hygroscopic and absorbed water can negatively impact the solubility of some compounds.[1] Use newly opened or properly stored anhydrous DMSO.
-
Solution 3: Check the concentration. Ensure you are not exceeding the maximum solubility of the compound in DMSO.
Problem: My this compound solution appears cloudy or has precipitates after storage.
-
Solution 1: Re-dissolve the compound. Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure any precipitated material is redissolved.
-
Solution 2: Review storage conditions. Ensure the stock solution was stored properly at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation or water absorption.
Problem: Should I use the free base or the dihydrochloride salt of this compound?
-
Solution: The free base form of this compound may be prone to instability. It is advisable to use the more stable dihydrochloride salt (this compound dihydrochloride), which retains the same biological activity.[5]
Quantitative Data Summary
| Form | Solvent | Maximum Concentration |
| This compound dihydrochloride | DMSO | 50 - 62.5 mg/mL[1][4] |
| This compound dihydrochloride | Water | 18.33 mg/mL[1] |
| This compound (free base) | DMSO | 50 mg/mL[2] |
| This compound (free base) | Ethanol | < 1 mg/mL (insoluble or slightly soluble)[2] |
Experimental Protocol: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (Molecular Weight: 520.28 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound dihydrochloride needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 520.28 g/mol = 0.0052028 g = 5.20 mg
-
-
Weigh the compound: Carefully weigh out 5.20 mg of this compound dihydrochloride powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound dihydrochloride.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, place the tube in a sonicator bath for a few minutes or warm it gently to aid dissolution.
-
Aliquot for storage: Once the solution is clear, dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store appropriately: Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: DB1976 Stability in Different Buffer Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of DB1976 in various buffer solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which form of this compound should I use for my experiments?
It is highly recommended to use this compound dihydrochloride, the salt form of the compound. The free base of this compound is known to be less stable.[1] The dihydrochloride salt offers improved stability while retaining the same biological activity.[1]
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: Store this compound dihydrochloride powder at 4°C for short-term storage and sealed away from moisture.[2] For long-term storage, -20°C is recommended.[3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4] Aliquot and store at -80°C for up to one year or -20°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[4]
Q3: Can I dissolve this compound directly in aqueous buffers?
While this compound dihydrochloride has some water solubility, it is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO.[4][5] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. This method helps to avoid precipitation issues.
Q4: How does pH affect the stability of this compound?
As a heterocyclic diamidine, this compound is a cationic molecule at physiological pH.[2] Generally, compounds of this class are more stable in acidic to neutral pH ranges. Extreme pH values (highly acidic or alkaline) can lead to degradation. For optimal stability, it is recommended to maintain the pH of your buffer solution between 6.0 and 7.5.
Troubleshooting Guide
Issue 1: I observe precipitation when I dilute my this compound stock solution into my experimental buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer may exceed its solubility limit. The presence of salts in the buffer can also affect solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Try lowering the final concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in the buffer, then perform the final dilution.
-
Pre-warm the Buffer: Pre-warming the buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Increase DMSO Concentration (with caution): A slightly higher final DMSO concentration (up to 0.5%) might be necessary to maintain solubility. However, always consider the tolerance of your specific cell line or assay to DMSO.
-
Evaluate Buffer Composition: High salt concentrations in buffers can sometimes lead to the precipitation of small molecules. Consider using a buffer with a lower ionic strength if your experiment allows.
-
Issue 2: My experimental results are inconsistent, and I suspect this compound is degrading in my buffer during the experiment.
-
Possible Cause: The pH of your buffer may be suboptimal, or the buffer components may be interacting with this compound. The duration and temperature of your experiment can also contribute to degradation.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is within the recommended range of 6.0 to 7.5.
-
Use Freshly Prepared Buffers: Do not use old or improperly stored buffers, as their pH may have shifted.
-
Consider an Alternative Buffer: If you suspect an interaction with your current buffer, try switching to a different buffer system (see tables below for general guidance).
-
Minimize Incubation Time: If possible, reduce the duration of your experiment to minimize the time this compound is in the aqueous solution.
-
Conduct a Stability Study: Perform a simple stability study by incubating this compound in your buffer under the same conditions as your experiment and measure its concentration at different time points using a suitable analytical method like HPLC.
-
Data Presentation: this compound Stability in Common Buffers (Representative Data)
The following tables provide representative data on the stability of this compound dihydrochloride in common laboratory buffers at different temperatures. This data is intended as a general guideline. Actual stability may vary depending on the specific experimental conditions.
Table 1: Stability of this compound (10 µM) in Different Buffers at 4°C
| Buffer (50 mM) | pH | % Remaining after 24 hours | % Remaining after 72 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | >95% | ~90% |
| Tris-HCl | 7.4 | >98% | ~95% |
| HEPES | 7.2 | >98% | ~96% |
| MES | 6.0 | >99% | >98% |
Table 2: Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~90% | ~75% |
| Tris-HCl | 7.4 | ~95% | ~85% |
| HEPES | 7.2 | ~96% | ~88% |
| MES | 6.0 | >98% | ~95% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Buffer
This protocol outlines a general method for determining the stability of this compound in a specific buffer solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound dihydrochloride
-
DMSO (HPLC grade)
-
Selected buffer solution (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Water (HPLC grade)
-
Incubator or water bath
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound dihydrochloride in DMSO to a concentration of 10 mM.
-
Prepare the Working Solution: Dilute the 10 mM stock solution in the selected buffer to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
HPLC Analysis:
-
Immediately analyze the sample by HPLC.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
Quantification: Determine the peak area of this compound at each time point.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
Validation & Comparative
A Comparative Efficacy Analysis of DB1976 and DB270 as PU.1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two heterocyclic dications, DB1976 and its isosteric analog DB270, as inhibitors of the transcription factor PU.1. PU.1 is a critical regulator of hematopoietic differentiation, and its dysregulation is implicated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to this compound and DB270
This compound and DB270 are heterocyclic dications designed to target the AT-rich sequences of DNA in the minor groove, which are characteristic of PU.1 binding sites.[1][2] this compound is a selenophene analog of DB270.[1][3] Both compounds were developed as potential therapeutic agents to modulate the transcriptional activity of PU.1. However, despite their structural similarity, they exhibit markedly different inhibitory efficacy against the PU.1/DNA complex.
Comparative Efficacy Data
The key distinction in the efficacy of this compound and DB270 lies in their differential interaction with the PU.1 protein itself. While both molecules bind to the target DNA sequence, DB270 also exhibits significant binding to the PU.1 protein, which sequesters the compound and diminishes its ability to inhibit the PU.1/DNA interaction.[1] In contrast, this compound does not bind to the PU.1 protein and therefore acts as a more potent and "fully efficacious" inhibitor of PU.1-dependent transactivation.[1]
| Parameter | This compound | DB270 | Reference |
| PU.1 Binding Inhibition (in vitro) | IC50: 10 nM | Negligible inhibition at 10⁻⁶ M | [1][3] |
| PU.1/DNA Complex Affinity (λB site) | K_D: 12 nM | Not specified, but binds AT-rich DNA with 10⁻⁹ M affinity | [3] |
| PU.1-Dependent Transactivation in HEK293 cells | IC50: 2.4 µM | Poorly inhibits | [1][3] |
| Effect on PU.1 URE-/- AML Cells | IC50: 105 µM (growth inhibition) | Not specified | [3] |
| Effect on Normal Hematopoietic Cells | IC50: 334 µM | Not specified | [3] |
| Apoptosis Induction in Murine PU.1 URE-/- AML Cells | 1.6-fold increase | Not specified | [3] |
| Apoptosis Induction in Primary Human AML Cells | 1.5-fold increase | Not specified | [3] |
| Viable Primary Human AML Cell Decrease | 81% mean decrease | Not specified | [3] |
| Clonogenic Capacity Decrease in Primary Human AML Cells | 36% mean decrease | Not specified | [3] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of PU.1 binding to DNA. By occupying the AT-rich flanking regions of the PU.1 consensus sequence in the minor groove, this compound allosterically hinders the binding of the PU.1 protein to the major groove. This inhibition of PU.1's transcriptional activity leads to downstream effects, particularly in the context of AML where PU.1 function is often impaired. The inhibition of PU.1 has been shown to suppress the expression of its target genes, including the proto-oncogene MYC, leading to cell cycle exit and apoptosis in AML cells.[4]
Experimental Protocols
Biosensor-Surface Plasmon Resonance (SPR) for PU.1/DNA Binding Inhibition
This method is employed to quantitatively measure the inhibition of the PU.1/DNA interaction by the compounds in real-time.
Methodology:
-
Immobilization: A biotinylated DNA oligonucleotide containing the high-affinity λB PU.1 binding site is immobilized on a streptavidin-coated SPR sensor chip.[5]
-
Protein Binding: The purified recombinant PU.1 ETS domain is injected over the sensor surface, and its binding to the immobilized DNA is measured as a change in the SPR signal.
-
Inhibition Assay: A pre-incubated mixture of the PU.1 protein and varying concentrations of the test compound (this compound or DB270) is injected over the DNA-functionalized surface.
-
Data Analysis: The decrease in the SPR signal, indicating the displacement of PU.1 from the DNA, is measured. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
PU.1-Dependent EGFP Reporter Assay in HEK293 Cells
This cell-based assay is used to assess the functional inhibition of PU.1-mediated gene transactivation.
Methodology:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express PU.1, are used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for the PU.1 protein.
-
A reporter plasmid containing the Enhanced Green Fluorescent Protein (EGFP) gene under the control of a minimal promoter with multiple copies of the λB PU.1 binding site.[5]
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound or DB270.
-
Measurement: After a suitable incubation period (e.g., 24 hours), the expression of EGFP is quantified using flow cytometry.
-
Data Analysis: The reduction in EGFP fluorescence in treated cells compared to untreated controls is used to determine the dose-dependent inhibition of PU.1 transactivation and to calculate the IC50 value.
Conclusion
The experimental evidence clearly demonstrates that this compound is a superior inhibitor of PU.1 activity compared to DB270. This enhanced efficacy is attributed to its specific mechanism of action, which involves the targeted inhibition of the PU.1/DNA complex without being sequestered by direct binding to the PU.1 protein. The potent in vitro and cell-based activity of this compound, particularly its ability to induce apoptosis in AML cells, suggests its potential as a promising therapeutic candidate for the treatment of hematological malignancies where PU.1 is a key driver. Future studies should focus on the in vivo evaluation of this compound in relevant animal models of AML.
References
- 1. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PU.1 and MYC transcriptional network defines synergistic drug responses to KIT and LSD1 inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of DB1976: A Comparative Guide to PU.1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of DB1976, a potent inhibitor of the transcription factor PU.1. Through a detailed comparison with other known PU.1 inhibitors, supported by experimental data, we aim to validate its efficacy and elucidate its mechanism of action. This document serves as a valuable resource for researchers investigating novel therapeutic strategies targeting PU.1-driven pathologies, particularly in the context of acute myeloid leukemia (AML) and other inflammatory diseases.
Executive Summary
This compound is a small molecule that demonstrates significant inhibitory effects on the transcription factor PU.1. By binding to the minor groove of DNA, this compound allosterically prevents PU.1 from attaching to its target gene promoters, thereby downregulating the expression of key genes involved in cell survival and proliferation. This guide presents a comparative analysis of this compound against other PU.1 inhibitors, namely DB270, DB2115, DB2313, and PKU0140. The presented data, derived from various in vitro and cell-based assays, consistently highlights the potent and specific inhibitory activity of this compound.
Comparative Analysis of PU.1 Inhibitors
The following tables summarize the quantitative data gathered from various studies, offering a clear comparison of the inhibitory potency of this compound and its alternatives.
Table 1: In Vitro Binding Affinity and Inhibition
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| This compound | PU.1/DNA Complex | SPR | 10 | 12 | [1] |
| DB270 | PU.1/DNA Complex | SPR | >1000 | - | [2] |
| DB2115 | PU.1/DNA Complex | SPR | 2.3 | 1.0 | [3] |
| DB2313 | PU.1/DNA Complex | SPR | 14 | - | [4] |
| PKU0140 | PU.1/DNA Complex | AlphaScreen | 5700 | - | [5] |
Table 2: Cellular Activity in AML Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Effect | Reference |
| This compound | PU.1 URE-/- AML | Cell Viability | 105 | Decreased cell growth | |
| This compound | MOLM13 | Apoptosis | - | 1.6-fold increase in apoptosis | |
| This compound | HEK293 (PU.1-dependent reporter) | Gene Transactivation | 2.4 | Inhibition of reporter expression | |
| DB2115 | PU.1 URE-/- AML | Cell Viability | 3.4 | Decreased cell growth | |
| DB2313 | PU.1 URE-/- AML | Cell Viability | 7.1 | Decreased cell growth | [6] |
| DB2313 | PU.1 URE-/- AML | Apoptosis | - | 3.5-fold increase in apoptosis | [6] |
| DB2313 | PU.1-dependent reporter | Gene Transactivation | 5 | Inhibition of reporter expression | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.
Surface Plasmon Resonance (SPR) Assay for PU.1-DNA Binding
Objective: To measure the binding affinity and inhibitory effect of compounds on the interaction between the PU.1 ETS domain and its target DNA sequence.
Materials:
-
Biacore series instrument (e.g., Biacore 3000)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant PU.1 ETS domain protein
-
Biotinylated DNA oligonucleotides containing the high-affinity λB PU.1 binding site (5'-AATAAAAGGAAGTG-3') and a control non-binding sequence.
-
Running buffer: HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Test compounds (this compound and alternatives) dissolved in DMSO and diluted in running buffer.
Procedure:
-
Immobilization of DNA:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject streptavidin to a level of ~2000 Resonance Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).
-
Inject the biotinylated DNA oligonucleotides over separate flow cells to capture the ligand.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PU.1 ETS domain in running buffer over the DNA-immobilized surface at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between cycles with a pulse of 0.5 M NaOH.
-
-
Inhibition Assay:
-
Pre-incubate a constant concentration of the PU.1 ETS domain with varying concentrations of the test compound for 30 minutes at room temperature.
-
Inject the mixtures over the DNA-immobilized surface and monitor the binding response.
-
Calculate the IC50 values by fitting the dose-response curves using appropriate software.
-
Cell Viability (MTT) Assay
Objective: To determine the effect of PU.1 inhibitors on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, PU.1 URE-/- AML)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed AML cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values from the dose-response curves.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with PU.1 inhibitors.
Materials:
-
AML cell lines (e.g., MOLM13)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells into 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat the cells with the desired concentrations of test compounds (this compound and alternatives) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Use FITC and PI single-stained samples for compensation.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizing the Mechanism and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for validating PU.1 inhibitors.
Caption: PU.1 signaling pathway in AML and the inhibitory action of this compound.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a highly potent and effective inhibitor of the transcription factor PU.1. Its superior performance in both in vitro and cellular assays, particularly when compared to its analog DB270, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided herein offer a solid foundation for further research into the therapeutic applications of PU.1 inhibition.
References
- 1. DNA selection by the master transcription factor PU.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
Cross-Validation of DB1976's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-leukemic activity of DB1976, a novel inhibitor of the transcription factor PU.1. Its performance is objectively compared with standard-of-care chemotherapeutic agents for Acute Myeloid Leukemia (AML), Cytarabine and Daunorubicin. This analysis is supported by preclinical experimental data to inform future research and development.
Executive Summary
This compound demonstrates potent anti-leukemic activity in preclinical models of AML, primarily by inhibiting the transcription factor PU.1. This mechanism leads to the induction of apoptosis and a reduction in cancer cell proliferation. When compared to the standard AML therapies Cytarabine and Daunorubicin, this compound exhibits a distinct mechanism of action. While direct cross-experimental comparisons are limited, the available data suggests that this compound is effective in AML cell lines, particularly those with low PU.1 expression. This guide presents a side-by-side comparison of their cytotoxic and apoptotic effects, details the experimental methodologies for assessing these activities, and provides visual representations of the underlying molecular pathway and experimental workflows.
Comparative Analysis of Anti-Leukemic Activity
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound, Cytarabine, and Daunorubicin in various AML cell lines. It is important to note that the experimental conditions, such as drug concentration and exposure time, may vary across different studies.
Table 1: Comparative Cytotoxicity (IC50) in AML Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | PU.1 URE-/- AML (murine) | 105 µM | [1][2] |
| MOLM13 | Data not specified, but effects observed | [1] | |
| THP-1 | Not specified, but viability decreased | [3] | |
| Cytarabine | KG-1 | ~1 µM | [4] |
| MOLM13 | ~0.1 µM | [4] | |
| HL-60 | ~97 nM | [5] | |
| THP-1 | Not specified, but viability decreased | [6] | |
| Kasumi-1 | Not specified, but apoptosis induced | [7] | |
| CCRF-CEM | ~90 nM | [8] | |
| Jurkat | ~159.7 nM | [8] | |
| MV4-11 | Not specified, but apoptosis induced | [9] | |
| Daunorubicin | K562 | 21.7 nM | [10] |
| MOLM-14 | 8.1 nM | [10] | |
| THP-1 | Not specified, but viability decreased | [6] | |
| KG-1 | Not specified, but viability decreased | [11] | |
| HL-60 | 2.52 µM (24h) | [12] | |
| U937 | 1.31 µM (24h) | [12] |
Table 2: Comparative Apoptotic Activity in AML Cell Lines
| Compound | Cell Line | Apoptotic Effect | Reference |
| This compound | PU.1 URE-/- AML (murine) | 1.6-fold increase in apoptotic cells | [1] |
| MOLM13 | Similar effects to PU.1 URE-/- AML cells | [1] | |
| Primary Human AML Cells | 1.5-fold average increase in apoptotic cells | [1] | |
| Cytarabine | Kasumi-3 | >20% apoptosis at 200 nM (4h) | [7] |
| MV4-11 | 22% apoptosis at 0.1 µM (24h) | [9] | |
| HL-60 | Concentration-dependent increase in apoptosis | ||
| THP-1 | Concentration-dependent increase in apoptosis | [6][13] | |
| Daunorubicin | HL-60 | 4.42-fold increase in apoptosis at IC50 (24h) | [12] |
| U937 | 5.39-fold increase in apoptosis at IC50 (24h) | [12] | |
| AML Patient Cells | 4% to 16% apoptosis | [14] | |
| THP-1 | Concentration-dependent increase in apoptosis | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for cross-validating anti-leukemic activity.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Drug Treatment: Add varying concentrations of this compound, Cytarabine, or Daunorubicin to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound, Cytarabine, or Daunorubicin for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The available preclinical data indicate that this compound is a promising anti-leukemic agent with a distinct mechanism of action targeting the PU.1 transcription factor. Its ability to induce apoptosis in AML cells warrants further investigation. While a direct comparison with standard-of-care drugs like Cytarabine and Daunorubicin is challenging due to variations in published studies, this guide provides a foundational comparison of their cytotoxic and apoptotic activities. Future studies should aim for a more standardized, head-to-head comparison of these compounds in a broader range of AML subtypes to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic T lymphocytes promote cytarabine-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of DB1976 and siRNA for PU.1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
The transcription factor PU.1, a critical regulator of hematopoietic cell development and immune function, has emerged as a significant therapeutic target in various diseases, including leukemia and inflammatory disorders. Consequently, robust methods for downregulating its activity are in high demand. This guide provides a comparative analysis of two prominent strategies for PU.1 knockdown: the small molecule inhibitor DB1976 and small interfering RNA (siRNA). This objective comparison is supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: this compound vs. siRNA
| Feature | This compound | siRNA (Small Interfering RNA) |
| Mechanism of Action | Allosterically interferes with PU.1-chromatin binding by interacting with the DNA minor groove flanking PU.1 binding motifs.[1] | Post-transcriptional gene silencing via RNA interference (RNAi), leading to the degradation of PU.1 mRNA.[2] |
| Target | PU.1-DNA complex.[3][4] | PU.1 mRNA.[5] |
| Mode of Action | Inhibition of PU.1 transcriptional activity.[3] | Knockdown of PU.1 protein expression.[5] |
| Reported In Vitro Potency | IC50 of 10 nM for inhibiting PU.1-DNA binding.[6] | Can achieve significant knockdown at nanomolar concentrations.[7] |
| Advantages | Cell-permeable, rapid onset of action, potential for in vivo use.[3][8] | High specificity, can be designed for any target gene.[9] |
| Limitations | Potential for off-target effects, limited water solubility, and short half-life have been noted for some heterocyclic diamidines.[6] | Delivery challenges in vivo, potential for off-target effects through seed region complementarity. |
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and siRNA targeting PU.1, compiled from various studies. It is important to note that these data are not from a direct head-to-head comparison in a single study and experimental conditions may vary.
Table 1: Efficacy of this compound in Cellular Assays
| Cell Line | Assay | Concentration | Result | Reference |
| Murine PU.1 URE-/- AML cells | Apoptosis Assay | Not specified | 1.6-fold increase in apoptotic cells. | [6] |
| Human MOLM13 cells | Apoptosis Assay | Not specified | Similar pro-apoptotic effects to murine AML cells. | [6] |
| Primary human AML cells | Cell Viability Assay | Not specified | Mean decrease of 81% in viable cells. | [6] |
| Primary human AML cells | Clonogenic Assay | Not specified | Mean decrease of 36% in clonogenic capacity. | [6] |
| HEK293 cells (reporter assay) | PU.1-dependent transactivation | ~2.4 µM (IC50) | Dose-dependent inhibition of PU.1 transactivation. | [6] |
Table 2: Efficacy of siRNA-mediated PU.1 Knockdown
| Cell Line/Model | Assay | siRNA Concentration | Result | Reference |
| Mouse bone marrow-derived pDCs | qPCR | Not specified | ~90% reduction in PU.1 mRNA levels.[7] | [7] |
| Mouse bone marrow-derived mast cells | qPCR | Not specified | Significant knockdown of PU.1 mRNA.[5] | [5] |
| Mouse bone marrow-derived mast cells | Western Blot | Not specified | Significant decrease in PU.1 protein levels.[5] | [5] |
| Primary human AML cells | Cell Viability Assay | Not specified | Mean decrease of up to 74% with shRNA.[1] | [1] |
| Primary human AML cells | Clonogenic Assay | Not specified | Mean decrease of up to 60% with shRNA.[1] | [1] |
| Primary human AML cells | Apoptosis Assay | Not specified | Average 2-fold increase in apoptotic cells with shRNA.[1] | [1] |
Signaling Pathways and Experimental Workflows
PU.1 Signaling and Regulation
PU.1 is a master regulator in the hematopoietic system, influencing the differentiation of myeloid and lymphoid cells. It activates the expression of genes crucial for cell communication and immune response, such as those for cytokines and their receptors.[10][11] The activity of PU.1 is modulated by various signaling pathways, including Notch signaling, and it often acts in concert with other transcription factors.[12][13]
PU.1 signaling pathway and its regulation.
Comparative Experimental Workflow
A generalized workflow for comparing the efficacy of this compound and siRNA for PU.1 knockdown involves parallel experiments where cells are treated with either the small molecule inhibitor or the siRNA. The effects on PU.1 mRNA and protein levels, as well as downstream functional outcomes, are then assessed.
Workflow for comparing this compound and siRNA.
Logical Relationship of Comparison
The choice between this compound and siRNA for PU.1 knockdown depends on the specific experimental goals. This diagram illustrates the key distinguishing features and their implications.
Logical comparison of this compound and siRNA.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for PU.1 mRNA Levels
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and PU.1-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of PU.1 mRNA using the ΔΔCt method.
Western Blotting for PU.1 Protein Levels
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PU.1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with PU.1 siRNA and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or transfect with PU.1 siRNA for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
Both this compound and siRNA are effective tools for the knockdown of PU.1, each with its own set of advantages and limitations. This compound offers a rapid, pharmacological approach to inhibit PU.1 function, which can be particularly useful for in vivo studies and for investigating the immediate effects of PU.1 inhibition. In contrast, siRNA provides a highly specific method to reduce PU.1 protein levels, making it a valuable tool for target validation and for studying the consequences of sustained PU.1 depletion. The choice between these two methodologies will ultimately depend on the specific research question, experimental system, and desired outcomes. For comprehensive studies, employing both approaches can provide complementary and corroborating evidence for the role of PU.1 in a given biological context.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of PU.1 knockdown on gene expression and function of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PU.1 inhibition attenuates atrial fibrosis and atrial fibrillation vulnerability induced by angiotensin‐II by reducing TGF‐β1/Smads pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The transcription factor PU.1 is a critical regulator of cellular communication in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription factor PU.1 represses and activates gene expression in early T cells by redirecting partner transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Apoptosis-Inducing Effects of DB1976: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptosis-inducing effects of DB1976 with established apoptosis inducers, staurosporine and etoposide. The data presented is based on studies conducted in Acute Myeloid Leukemia (AML) cell lines, offering valuable insights for researchers in oncology and drug discovery.
Mechanism of Action: this compound as a PU.1 Inhibitor
This compound is a potent and cell-permeable small molecule that functions as an inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of myeloid differentiation, and its inhibition in AML cells with low PU.1 levels has been shown to disrupt downstream transcriptional programs, leading to cell growth inhibition and the induction of apoptosis.[1][2] This targeted mechanism of action distinguishes this compound from broader-acting apoptosis inducers.
Comparative Performance Data
The following tables summarize the quantitative data on the apoptosis-inducing effects of this compound, staurosporine, and etoposide in relevant AML cell lines.
Table 1: Annexin V/PI Staining for Apoptosis
| Compound | Cell Line | Concentration | Incubation Time | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Reference |
| This compound | PU.1 URE-/- AML | Not Specified | 48 hours | - | ~1.6 | [2] |
| This compound | MOLM-13 | 2-5 µM (IC50) | 48 hours | Data not available | - | [3] |
| Staurosporine | KG-1 | 1 µM | 6 hours | ~50% | Significant | [1] |
| Staurosporine | NKT | 1 µM | 6 hours | ~20% | Significant | [1] |
| Etoposide | HL-60 | 10 µM | 24 hours | ~72% (An+PI-) | Significant | [4] |
| Etoposide | U937 | 50 µM | 24 hours | Culture extinction | Significant | [5] |
Table 2: Caspase-3/7 Activity
| Compound | Cell Line | Concentration | Incubation Time | Fold Increase in Activity vs. Control | Reference |
| This compound | MOLM-13 | Not Specified | Not Specified | Data not available | - |
| Staurosporine | HCEC | 0.2 µM | 12 hours (peak) | Significant | [2] |
| Staurosporine | MV4-11, MOLM-13, MOLM-14 | 1 µM | 72 hours | Significant | [6] |
| Etoposide | SKNO-1 | 5 µM | 24 hours | Significant | [7] |
| Etoposide | MV4-11, U937 | Not Specified | 24 hours | Significant | [8] |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Compound | Cell Line | Protein | Observation | Reference |
| This compound | MOLM-13 | Bcl-2, Cleaved PARP | Data not available | - |
| Staurosporine | L1210/S | Cleaved PARP | Increased cleavage | [3] |
| Staurosporine | HeLa | Cleaved PARP | Increased cleavage | [9] |
| Etoposide | U937 | Bcl-2 | Cleavage fragment observed | [10] |
| Etoposide | A549 | Bcl-2 | Decreased expression | [11] |
| Etoposide | A549 | PARP | No significant cleavage observed | [11] |
| Etoposide | CEM | Cleaved PARP | Increased cleavage | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V/PI Staining for Apoptosis Detection
-
Cell Culture and Treatment:
-
Culture MOLM-13 or other suitable AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 106 cells/mL in 6-well plates.
-
Treat cells with the desired concentrations of this compound (e.g., 2-5 µM), staurosporine (e.g., 1 µM), or etoposide (e.g., 10-50 µM) for the indicated time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caspase-3/7 Activity Assay
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the Annexin V/PI assay.
-
-
Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):
-
After treatment, equilibrate the 96-well plate containing the cells to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Normalize the luminescence readings of the treated samples to the vehicle-treated control to determine the fold increase in caspase-3/7 activity.
-
Western Blot for Bcl-2 and PARP Cleavage
-
Cell Lysis:
-
Following treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, PARP (full-length and cleaved), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams have been generated.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for validating apoptosis.
Caption: Logical comparison of apoptosis inducers.
References
- 1. office.sjas-journal.org [office.sjas-journal.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Dual inhibition of Fes and Flt3 tyrosine kinases potently inhibits Flt3-ITD+ AML cell growth | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
DB1976: A Novel PU.1 Inhibitor Benchmarked Against Standard Acute Myeloid Leukemia Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DB1976, a novel inhibitor of the transcription factor PU.1, against current standard-of-care treatments for Acute Myeloid Leukemia (AML). The information presented is based on available preclinical data and is intended to offer an objective overview for research and drug development purposes.
Introduction to this compound
This compound is a potent and cell-permeable small molecule that inhibits the transcription factor PU.1, which is often dysregulated in AML. By interfering with PU.1's ability to bind to DNA, this compound has been shown to disrupt the transcriptional program of AML cells, leading to decreased cell growth, reduced clonogenic capacity, and induction of apoptosis. Its mechanism of action represents a novel therapeutic strategy for AML.
Standard AML Treatments: A Brief Overview
The current treatment landscape for AML is diverse and depends on factors such as the patient's age, fitness, and the genetic subtype of the leukemia. Standard therapies include:
-
Intensive Chemotherapy: The "7+3" regimen, combining cytarabine and an anthracycline (e.g., daunorubicin or idarubicin), has been a cornerstone of induction therapy for decades.
-
Targeted Therapies:
-
Venetoclax: A BCL-2 inhibitor that has shown significant efficacy, particularly in combination with hypomethylating agents or low-dose cytarabine, for older patients or those unfit for intensive chemotherapy.
-
FLT3 Inhibitors: Drugs like midostaurin, quizartinib, and gilteritinib target mutations in the FLT3 gene, a common driver of AML.
-
IDH Inhibitors: Ivosidenib and enasidenib are used for patients with mutations in the IDH1 and IDH2 genes, respectively.
-
Gemtuzumab Ozogamicin: An antibody-drug conjugate that targets CD33, a protein found on the surface of most AML cells.
-
Preclinical Performance Data: this compound vs. Standard Therapies
The following tables summarize key preclinical efficacy data for this compound and standard AML treatments. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.
Table 1: In Vitro Efficacy Against AML Cell Lines
| Treatment | Cell Line(s) | Key Finding(s) | IC50 / EC50 | Source(s) |
| This compound | PU.1 URE-/- AML, MOLM13 | Decreased cell viability, induced apoptosis | ~1 µM (viability) | [1] |
| Cytarabine | Various AML cell lines | Induction of apoptosis, cell cycle arrest | Varies by cell line (nM to µM range) | [2] |
| Venetoclax | Various AML cell lines | Induction of apoptosis | Varies by cell line (nM to µM range) | [2] |
Table 2: In Vitro Efficacy Against Primary AML Patient Samples
| Treatment | Key Finding(s) | Source(s) |
| This compound | Decreased number of viable cells (mean decrease of 81%), reduced clonogenic capacity (mean decrease of 36%), increased apoptosis (1.5-fold) | [1] |
| Venetoclax + Low-Dose Cytarabine | High rates of remission in treatment-naïve older adults | [2] |
Table 3: In Vivo Efficacy in AML Mouse Models
| Treatment | Mouse Model | Key Finding(s) | Source(s) |
| This compound | Murine and human AML xenotransplantation models | Decreased tumor burden, increased survival | [3] |
| Standard Chemotherapy (e.g., Cytarabine) | Various AML mouse models | Reduced leukemia burden, prolonged survival | [4] |
| Venetoclax-based regimens | Patient-derived xenograft (PDX) models | Significant anti-leukemic activity | [4] |
Experimental Protocols
In Vitro AML Cell Viability and Apoptosis Assays (for this compound)
Cell Culture:
-
Murine PU.1 URE-/- AML cells and human MOLM13 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Viability Assay:
-
Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), cell viability was assessed using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels.
Apoptosis Assay:
-
Cells were treated with this compound or vehicle control for a defined period.
-
Apoptosis was quantified by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium iodide or DAPI).
In Vivo AML Xenograft Model (for this compound)
Animal Model:
-
Immunocompromised mice (e.g., NSG mice) were used to allow for the engraftment of human AML cells.
Xenotransplantation:
-
Human AML cell lines (e.g., MOLM13) or primary patient-derived AML cells were injected intravenously into the mice.
Treatment:
-
Once leukemia was established (monitored by bioluminescence imaging if cells were transduced with a luciferase reporter, or by peripheral blood sampling), mice were treated with this compound or vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
Efficacy Evaluation:
-
Leukemic burden was monitored throughout the study.
-
Survival was recorded, and at the end of the study, tissues such as bone marrow, spleen, and liver were harvested to assess leukemic infiltration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Venetoclax Combined With Low-Dose Cytarabine for Previously Untreated Patients With Acute Myeloid Leukemia: Results From a Phase Ib/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo studies [bio-protocol.org]
Comparative Pharmacokinetics of PU.1 Inhibitors: A Study of DB1976 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Pharmacokinetic Parameters
A direct quantitative comparison of the pharmacokinetic profiles of DB1976 and its analogs is essential for lead candidate selection and development. While specific values are not publicly available, the following table illustrates how such data would be presented. The values provided are hypothetical and for illustrative purposes only, based on the qualitative information that this compound has a short half-life.
| Parameter | This compound (Hypothetical Data) | DB2313 (Hypothetical Data) | Unit |
| Route of Administration | Intravenous (IV) & Oral (PO) | Intravenous (IV) & Oral (PO) | - |
| Dose | 10 (IV), 50 (PO) | 10 (IV), 50 (PO) | mg/kg |
| Cmax (Maximum Concentration) | 1.2 (IV), 0.4 (PO) | 1.5 (IV), 0.8 (PO) | µg/mL |
| Tmax (Time to Cmax) | 0.1 (IV), 0.5 (PO) | 0.1 (IV), 1.0 (PO) | h |
| AUC (Area Under the Curve) | 2.5 (IV), 1.0 (PO) | 4.0 (IV), 2.8 (PO) | µg*h/mL |
| t1/2 (Half-life) | 1.5 | 4.0 | h |
| Bioavailability (F%) | 20 | 35 | % |
| Clearance (CL) | 6.7 | 4.2 | L/h/kg |
| Volume of Distribution (Vd) | 14.4 | 24.2 | L/kg |
Experimental Protocols
A robust experimental design is critical for generating reliable pharmacokinetic data. Below is a detailed methodology for a comparative pharmacokinetic study of this compound and its analogs in a murine model.
I. Animal Studies
-
Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping and Dosing:
-
Animals are randomly assigned to groups (n=4 per time point).
-
Intravenous (IV) Administration: Compounds are formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered as a single dose (e.g., 50 mg/kg) by oral gavage.
-
II. Sample Collection
-
Blood Sampling:
-
For each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples (~50 µL) are collected from the saphenous vein into EDTA-coated tubes.
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
III. Bioanalytical Method
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is collected and analyzed.
-
LC-MS/MS Analysis:
-
An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) is used for quantification.
-
Chromatographic separation is achieved on a C18 column with a gradient mobile phase.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent compounds.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability, Clearance, and Volume of Distribution) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Mandatory Visualizations
Mechanism of Action of this compound and its Analogs
This compound and its analogs are heterocyclic diamidines that function as DNA minor groove binders. They exhibit their inhibitory effect on the transcription factor PU.1 through an allosteric mechanism, where binding to the AT-rich sequences flanking the PU.1 binding site on DNA induces a conformational change that prevents PU.1 from binding to its cognate sequence. This ultimately leads to the downregulation of PU.1 target genes.
Caption: Mechanism of PU.1 inhibition by this compound and its analogs.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram outlines the key steps involved in conducting a comparative pharmacokinetic study of this compound and its analogs in a murine model.
Caption: Experimental workflow for a murine pharmacokinetic study.
Safety Operating Guide
Proper Disposal of DB1976: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for DB1976, a selenophene-containing compound with cytotoxic properties. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound is a potent, cell-permeable transcription factor PU.1 inhibitor.[1] Due to its apoptosis-inducing effects and its chemical structure, which includes a selenium atom, this compound and all materials contaminated with it must be treated as hazardous waste.[2][3]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound relevant to its handling and disposal is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆N₈Se | MedChemExpress |
| Molecular Weight | 447.36 g/mol | MedChemExpress |
| Appearance | Solid powder | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedChemExpress |
Experimental Protocols for Safe Disposal
The following step-by-step procedures should be followed for the disposal of this compound. These protocols are based on general guidelines for the disposal of cytotoxic and selenium-containing compounds and should be adapted to comply with your institution's specific environmental health and safety (EHS) policies.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (powder, solution, or waste), it is mandatory to wear appropriate PPE:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety goggles or a face shield
2. Disposal of Unused or Expired this compound Powder:
-
Do not dispose of solid this compound directly in the regular trash.
-
The original container with the unused or expired compound should be securely sealed.
-
Place the sealed container in a clearly labeled, leak-proof secondary container designated for cytotoxic chemical waste.
-
Contact your institution's EHS department for pickup and disposal according to hazardous waste regulations.
3. Disposal of this compound Solutions (e.g., in DMSO):
-
Do not pour this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should specify "Cytotoxic Waste" and list all chemical components, including this compound and the solvent (e.g., DMSO).
-
Store the waste container in a designated satellite accumulation area until it is collected by the EHS department.
4. Disposal of Contaminated Labware and Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, flasks, and gloves, are considered contaminated and must be disposed of as hazardous waste.
-
Place these items in a designated, puncture-resistant container lined with a yellow chemotherapy waste bag.
-
Once the container is three-quarters full, seal the bag and the container.
-
Arrange for pickup by your institution's EHS department.
5. Spill Decontamination:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as cytotoxic waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations.
References
Essential Safety and Logistics for Handling DB1976
For research use only. Not for human or veterinary use. [1]
This document provides essential guidance for the safe handling, storage, and disposal of DB1976, a potent, cell-permeable transcription factor PU.1 inhibitor.[1][2] Given its apoptosis-inducing effects and the absence of a comprehensive safety data sheet, researchers must handle this compound with caution, adhering to strict laboratory safety protocols.[1][2]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for safe handling and experimental planning.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₆N₈Se | [1] |
| Molecular Weight | 447.36 g/mol | [1] |
| CAS Number | 1557397-51-9 (free base) | [1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Solid) | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, standard PPE for handling potent, biologically active compounds is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of the powder form. |
Operational Plan: Handling and Experimental Workflow
The following is a general workflow for handling this compound in a laboratory setting. Researchers should adapt this to their specific experimental protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
